N-Piperidinoethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTWONRVIPPDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062808 | |
| Record name | 1-Piperidineethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Piperidineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3040-44-6 | |
| Record name | 1-Piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Piperidinoethanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinoethanol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3460 | |
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| Record name | 1-Piperidineethanol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidineethanol | |
| Source | EPA DSSTox | |
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| Record name | 2-piperidinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-PIPERIDINOETHANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR81F07RX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Master Guide: N-Piperidinoethanol (CAS 3040-44-6)
Strategic Reagent in SERM Development and Heterocyclic Synthesis
Executive Summary
N-Piperidinoethanol (1-Piperidineethanol) is a pivotal heterocyclic intermediate used extensively in the synthesis of Selective Estrogen Receptor Modulators (SERMs), antispasmodics, and psychopharmaceutical agents.[1][2] Its structural dualism—possessing both a nucleophilic tertiary amine and a reactive primary alcohol—makes it the standard "anchor" for introducing the 2-piperidinoethyl moiety , a pharmacophore critical for GPCR binding affinity and solubility enhancement in drug design.
This guide analyzes the physicochemical profile, industrial synthesis logic, and downstream pharmaceutical applications of this compound, with a specific focus on its role in the Raloxifene manufacturing workflow.
Chemical & Physical Profile
Precise characterization data for process validation.
| Property | Specification | Technical Note |
| CAS Number | 3040-44-6 | Verified global identifier. |
| IUPAC Name | 2-(Piperidin-1-yl)ethanol | Also known as N-(2-Hydroxyethyl)piperidine. |
| Molecular Formula | C₇H₁₅NO | MW: 129.20 g/mol |
| Appearance | Colorless to light yellow liquid | Darkens upon oxidation/storage. |
| Boiling Point | 198–203 °C | High boiling point requires vacuum distillation for purification. |
| Density | 0.973 g/mL (at 25 °C) | Slightly less dense than water; miscible. |
| Basicity (pKa) | ~10.1 (Piperidine ring) | Strong base; forms stable hydrochloride salts. |
| Flash Point | 77 °C | Combustible; requires Class IIIA handling. |
Synthesis & Manufacturing Methodologies
Causality in Process Selection: Why choose one route over another?
A. Industrial Route: Ethoxylation of Piperidine (Preferred)
Mechanism: Nucleophilic Ring Opening Logic: This is the dominant industrial route due to 100% atom economy and the absence of salt by-products. Piperidine acts as the nucleophile, attacking the strained epoxide ring of ethylene oxide.
-
Reagents: Piperidine (excess), Ethylene Oxide.
-
Conditions: 60–90 °C, often neat or in methanol.
-
Yield: >95% typically.[3]
-
Process Control: Exothermic reaction; requires careful temperature control to prevent polymerization of ethylene oxide (PEG formation).
B. Laboratory Route: Alkylation with 2-Chloroethanol
Mechanism: SN2 Nucleophilic Substitution Logic: Used when handling gaseous ethylene oxide is impractical. However, this route generates stoichiometric amounts of HCl (neutralized to salt), complicating purification and reducing green chemistry metrics.
-
Reagents: Piperidine, 2-Chloroethanol, Base (NaOH or K₂CO₃).
-
Conditions: Reflux in ethanol/toluene.[2]
Visualization: Synthesis Pathways
Figure 1: Comparison of the atom-efficient ethoxylation route vs. the salt-generating alkylation route.
Pharmaceutical Applications: The Raloxifene Connection
Mechanistic insight into drug design.
This compound is the direct precursor to the "Basic Side Chain" (BSC) found in Raloxifene (Evista) , a Selective Estrogen Receptor Modulator (SERM) used for osteoporosis and breast cancer prevention.
The Pharmacophore Logic: The 2-piperidinoethoxy side chain is critical for the SERM mechanism. It protrudes from the ligand-binding pocket of the Estrogen Receptor (ER), displacing Helix 12 and preventing the recruitment of co-activators. This structural perturbation is what converts the drug from an agonist (like estrogen) to an antagonist in breast tissue.
Synthetic Workflow: this compound is rarely coupled directly. Instead, it is first converted to 1-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5) to create a potent electrophile.
-
Activation: this compound + Thionyl Chloride (SOCl₂) → 1-(2-chloroethyl)piperidine HCl .
-
Coupling: The chlorinated intermediate reacts with the phenolic hydroxyl of the benzothiophene core (via Williamson Ether Synthesis) to install the side chain.
Visualization: Raloxifene Side-Chain Installation
Figure 2: Transformation of this compound into the reactive chloro-intermediate for Raloxifene synthesis.
Analytical Characterization (Self-Validating Protocols)
How to verify identity and purity in the lab.
To ensure the reagent is suitable for GMP synthesis, the following NMR signatures must be confirmed.
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.60 ppm (t, 2H): Triplet corresponding to -CH₂-OH . The downfield shift is due to the electronegative oxygen.
-
δ 2.55 ppm (t, 2H): Triplet for -N-CH₂- (chain).
-
δ 2.45 ppm (m, 4H): Multiplet for the α-protons of the piperidine ring (adjacent to Nitrogen).
-
δ 1.60 ppm (m, 4H): Multiplet for the β-protons of the ring.
-
δ 1.45 ppm (m, 2H): Multiplet for the γ-proton (furthest from Nitrogen).
¹³C NMR (CDCl₃):
-
δ ~60 ppm: Carbon attached to Oxygen (CH₂-OH).
-
δ ~58 ppm: Carbon attached to Nitrogen (chain).
-
δ ~54 ppm: α-Carbons of the ring.[3]
-
δ ~26 ppm: β-Carbons of the ring.
-
δ ~24 ppm: γ-Carbon of the ring.
Safety & Handling
Critical HSE parameters for the bench scientist.
-
Corrosivity: this compound is a strong organic base. It causes severe skin burns and eye damage (Category 1B). Always use nitrile gloves, safety goggles, and a face shield when handling neat liquid.
-
Inhalation: Vapors are irritating to the respiratory tract. All transfers should occur within a certified fume hood.
-
Storage: Hygroscopic. Store under nitrogen or argon to prevent moisture absorption and oxidation (which turns the liquid brown).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18232, 2-Piperidin-1-ylethanol. Retrieved from [Link]
-
Yang, Y., et al. (2014). Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene. Synthetic Communications. Retrieved from [Link][2]
Sources
N-Piperidinoethanol molecular weight
An In-Depth Technical Guide to N-Piperidinoethanol (CAS: 3040-44-6) for Pharmaceutical Research and Development
Executive Summary
This compound, also known as 1-Piperidineethanol or N-(2-Hydroxyethyl)piperidine, is a versatile heterocyclic compound that serves as a critical building block in modern organic synthesis and pharmaceutical development.[1][2] Its structure, which combines a piperidine ring with a primary alcohol functional group, offers two reactive sites for a wide array of chemical transformations.[3] This guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, validated synthesis protocols, analytical characterization, and key applications relevant to researchers and drug development professionals. The cornerstone of this molecule's identity is its molecular formula, C7H15NO, and its precise molecular weight of approximately 129.20 g/mol .[4][5][6] Understanding these fundamental properties is the first step in leveraging its synthetic potential.
Core Physicochemical Properties
The utility of any chemical reagent in a laboratory or industrial setting begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and safety protocols.
Chemical Structure and Molecular Weight
The unambiguous identification of this compound is established by its chemical structure and corresponding identifiers.
-
Molecular Weight: 129.20 g/mol [6] (also cited as 129.2001 g/mol [5][8] and 129.203 g/mol [9])
-
CAS Registry Number: 3040-44-6[5]
-
IUPAC Name: 2-(Piperidin-1-yl)ethan-1-ol[4]
-
Common Synonyms: 1-Piperidineethanol, N-(2-Hydroxyethyl)piperidine, 2-Piperidinoethanol[4][5]
Caption: General workflow for the synthesis of this compound.
Example Protocol: Laboratory-Scale Synthesis
-
Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is flushed with an inert gas (e.g., nitrogen).
-
Reagents: Charge the flask with piperidine.
-
Reaction: Cool the flask in an ice bath. Slowly add ethylene oxide (as a solution in a dry, inert solvent, or bubbled directly) via the addition funnel while maintaining a low temperature.
-
Digestion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion.
-
Purification: The crude product is purified by vacuum distillation to yield the final, high-purity liquid. [10]The purity is typically confirmed by Gas Chromatography (GC). [11]
Alternative Route: Hydrogenation of 2-Pyridineethanol
An alternative pathway involves the catalytic hydrogenation of 2-pyridineethanol. This method reduces the aromatic pyridine ring to a saturated piperidine ring.
Expert Insight: A significant challenge in this process is the potential for N-methylation, creating an undesirable byproduct. It has been found that conducting the hydrogenation in the presence of at least 10 mole percent of another amine (structurally different from the reactant or product) can significantly suppress this side reaction. [12]This is a critical process optimization for achieving high selectivity. The hydrogenation is typically performed using catalysts like rhodium-on-carbon or palladium-on-carbon under elevated hydrogen pressure. [12]
Applications in Drug Development and Research
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [2]this compound provides a direct and efficient entry point for incorporating this valuable fragment.
-
Pharmaceutical Intermediate: It is a key raw material for the synthesis of various Active Pharmaceutical Ingredients (APIs). [3][13]Its bifunctional nature allows it to be a linchpin in multi-step syntheses.
-
CNS-Active Agents: The piperidine structure is prevalent in molecules targeting the central nervous system. This compound is used in the synthesis of antipsychotics like Mesoridazine. [3][13]* Antihistamines and Local Anesthetics: The compound serves as a building block in the development of certain antihistamines and local anesthetics, where the piperidine ring is crucial for pharmacological activity. [3][10]* Research Applications: Beyond drug synthesis, it has been used as a base quencher to study the decomposition efficiency of photoacid generators in materials science and microfabrication research. [1][6]It also has applications as an adsorbent for carbon dioxide capture. [1]
Analytical Characterization Workflow
Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is a self-validating system for characterization.
Caption: A typical analytical workflow for quality control.
-
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring, as well as two triplet signals corresponding to the two CH₂ groups of the hydroxyethyl side chain. The OH proton will appear as a broad singlet. [14] * ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five unique carbon environments in the molecule, confirming the carbon skeleton. [15]
-
-
5.2 Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight, approximately 129.2. [8]The fragmentation pattern can provide further structural confirmation.
-
-
5.3 Infrared (IR) Spectroscopy:
-
The IR spectrum provides definitive evidence of the key functional groups. Expected absorption bands include a strong, broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850-2950 cm⁻¹, and a C-N stretching vibration in the 1000-1200 cm⁻¹ region.
-
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | Harmful if swallowed. | [16] |
| Skin Corrosion/Irritation | Causes skin irritation. In some cases, listed as causing severe skin burns. | [16][17][18] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | [16][17][18] |
| Flammability | Combustible liquid. | [16][18] |
Handling and PPE:
-
Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood. [16]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [16][17]* Avoid breathing vapors or mist. [17]* Keep away from heat, sparks, open flames, and other ignition sources. [16]* Take precautionary measures against static discharge. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [16]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [10][17]* Ensure containers are properly labeled.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [16][17]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek medical attention. [16][17]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [16][17]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [16][17]
Conclusion
This compound is a foundational reagent whose importance in pharmaceutical and chemical research cannot be overstated. Its well-defined molecular weight and structure, coupled with its versatile reactivity, make it an indispensable tool for synthesizing complex molecules, particularly those targeting the central nervous system. A thorough understanding of its properties, synthetic pathways, and safe handling procedures, as outlined in this guide, empowers researchers to utilize this compound effectively and safely, paving the way for new discoveries in drug development and beyond.
References
-
This compound | C7H15NO | CID 18232 - PubChem. (URL: [Link])
-
2-Piperidinoethanol - ChemBK. (URL: [Link])
-
1-Piperidineethanol - NIST WebBook. (URL: [Link])
-
3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125 - Loba Chemie. (URL: [Link])
-
The Versatility of N-Hydroxyethyl Piperidine (CAS 3040-44-6) in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
N-(2-Hydroxyethyl) Piperidine - Mallak Specialties Pvt Ltd. (URL: [Link])
-
1-Piperidine Ethanol (2-Piperidino Ethanol) - Amines & Plasticizers Limited. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])
-
Piperidine, 1-ethyl - Organic Syntheses Procedure. (URL: [Link])
- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google P
-
N 1 ,N 2 -Bis(phenylmethyl)ethanedithioamide - CAS Common Chemistry. (URL: [Link])
-
1-Piperidineethanol - NIST WebBook. (URL: [Link])
Sources
- 1. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Piperidineethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 1-Piperidineethanol [webbook.nist.gov]
- 6. 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 1-Piperidineethanol [webbook.nist.gov]
- 9. CAS RN 3040-44-6 | Fisher Scientific [fishersci.com]
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- 14. 2-Piperidineethanol(1484-84-0) 1H NMR [m.chemicalbook.com]
- 15. 2-Piperidinoethanol(3040-44-6) 13C NMR spectrum [chemicalbook.com]
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- 18. 1-Piperidineethanol | 3040-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Guide: Synthesis of N-Piperidinoethanol (2-(1-Piperidinyl)ethanol)
Executive Summary
N-Piperidinoethanol (CAS: 3040-44-6), also known as 2-(1-piperidinyl)ethanol, is a critical tertiary amine-alcohol intermediate used in the synthesis of pharmaceuticals (e.g., anesthetics, antispasmodics), polymerization catalysts, and recently as a solvent for post-combustion
Its synthesis is dominated by three primary methodologies, each serving different scales and purity requirements:
-
Ethylene Oxide Alkylation: The dominant industrial route due to atom economy, though it carries significant process safety risks.[1]
-
2-Chloroethanol Alkylation: The standard laboratory method, utilizing accessible reagents but generating stoichiometric salt waste.[1]
-
Catalytic Hydrogenation of 2-Pyridineethanol: A high-purity route often favored in pharmaceutical manufacturing to avoid trace alkylating agents, though it suffers from specific side-reactions like N-methylation.[1]
This guide provides a rigorous technical breakdown of these methods, focusing on mechanistic causality, process safety, and impurity control.
Mechanistic Pathways & Reaction Logic[2]
The synthesis of this compound relies on the nucleophilic character of the secondary amine in piperidine. The choice of electrophile dictates the mechanism and the impurity profile.
Comparative Reaction Mechanisms[1]
-
Path A (Ethylene Oxide): Involves the nucleophilic attack of piperidine nitrogen on the strained epoxide ring.[1] This is an
-type ring opening. It is 100% atom-economical but highly exothermic.[1] -
Path B (2-Chloroethanol): A classic
substitution where the chloride is the leaving group.[1] This requires a base to neutralize the HCl byproduct.[1] -
Path C (Hydrogenation): Heterogeneous catalysis reduces the aromatic pyridine ring.[1] The challenge here is preventing hydrogenolysis of the C-N bond or N-methylation.
Figure 1: Mechanistic comparison of the three primary synthetic routes.
Methodology 1: Ethylene Oxide Alkylation (Industrial Standard)[1]
This method is preferred for large-scale production due to its high yield (>95%) and lack of salt byproducts.[1] However, it requires strict safety controls due to the flammability and toxicity of Ethylene Oxide (EO).[1]
Experimental Protocol
Scale: Pilot (10 mol basis) Reagents: Piperidine (purity >99%), Ethylene Oxide (liquefied), Methanol (solvent, optional but recommended for heat control).
-
Reactor Setup: Use a stainless steel autoclave rated for 50 bar. Ensure the system is purged with nitrogen.[1]
-
Charging: Charge Piperidine (851 g, 10.0 mol) and Methanol (200 mL) into the reactor.
-
Temperature Control: Heat the mixture to 40–50°C .
-
Addition: Slowly feed Ethylene Oxide (484 g, 11.0 mol) over 4–6 hours.
-
Post-Reaction: After addition, hold at 60°C for 2 hours to consume residual EO.
-
Workup: Distill off methanol and unreacted piperidine. Vacuum distill the product.[1]
Key Process Parameters
| Parameter | Value | Rationale |
| Molar Ratio (EO:Pip) | 1.05 – 1.10 : 1 | Slight excess of EO ensures full conversion of piperidine; too much EO leads to poly-ethoxylated byproducts.[1][2] |
| Temperature | 40 – 60°C | Balances reaction rate with heat removal.[1] >80°C increases dimerization risk.[1] |
| Pressure | 2 – 5 bar | Keeps EO in the liquid phase for reaction.[1] |
Methodology 2: 2-Chloroethanol Alkylation (Laboratory Scale)
For laboratory settings lacking high-pressure autoclaves, alkylation with 2-chloroethanol (ethylene chlorohydrin) is the standard.[1] Note that 2-chloroethanol is highly toxic (dermal LD50 rabbit: 67 mg/kg) and must be handled in a fume hood.[1]
Experimental Protocol
Scale: Lab (0.5 mol basis)
-
Setup: 500 mL 3-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer.
-
Reagents: Piperidine (42.6 g, 0.5 mol), 2-Chloroethanol (48.3 g, 0.6 mol), Toluene (150 mL).
-
Reaction:
-
Neutralization: Cool to 0°C. Add aqueous NaOH (24 g in 50 mL water) to liberate the free base from the hydrochloride salt.[1]
-
Extraction: Separate the organic (toluene) layer.[1] Extract the aqueous layer 2x with toluene.[1]
-
Purification: Dry organics over
, filter, and concentrate. Distill under reduced pressure (bp ~75–80°C at 10 mmHg).
Yield: Typically 60–75%.[1]
Methodology 3: Catalytic Hydrogenation (High Purity)[1]
This route avoids alkylating agents entirely, making it attractive for pharmaceutical applications where genotoxic impurities (like unreacted EO or chloroethanol) are a concern.[1]
The N-Methylation Problem
A known issue with hydrogenating 2-pyridineethanol is the side reaction where the piperidine ring opens or interacts with solvent/methanol to form N-methyl-2-(2-hydroxyethyl)piperidine .[1]
Solution: The addition of "another amine" (often piperidine itself) or specific catalyst conditioning suppresses this side reaction [1].[1]
Experimental Protocol (RuO2 Catalyst)
-
Reactor: High-pressure hydrogenation vessel (Hastelloy recommended).
-
Charge: 2-Pyridineethanol (246 g), Ruthenium Oxide (
, 2.5 g), and Piperidine (25 g, as suppressor). -
Conditions: Pressurize to 1000 psig (69 bar)
. Heat to 90–120°C .[1] -
Duration: Agitate until hydrogen uptake ceases (approx. 3–10 hours).
-
Workup: Filter catalyst (can be recycled). Distill filtrate.
Yield: >90% with >99% selectivity when optimized.
Quality Control & Impurity Profiling
Self-validating the synthesis requires monitoring specific impurities characteristic of each route.[1]
| Method | Key Impurity | Origin | Detection Limit (GC) |
| Ethylene Oxide | Bis(hydroxyethyl)piperidine | Reaction of product with 2nd mole of EO | < 0.1% |
| Chloroethanol | Piperidine Hydrochloride | Incomplete neutralization | N/A (Ionic) |
| Hydrogenation | N-Methyl-2-piperidinoethanol | Reductive methylation (solvent/catalyst) | < 0.5% |
Purification Workflow
For pharmaceutical grade (>99.5%), a fractional distillation is required.[1]
Figure 2: Purification workflow for high-purity isolation.[1]
Safety & Toxicology (Critical)
-
This compound:
-
Reagent Hazards:
References
-
Process for preparing 2-piperidineethanol compounds. US Patent 6,258,955.[1][6] Google Patents.[1] Link
-
This compound Compound Summary. PubChem. Link
-
Synthesis of N-(2-chloroethyl)piperidine hydrochloride. Organic Syntheses. Link (Analogous protocol reference).[1]
-
Reaction of 2-chloroquinoxaline with piperidine: Kinetics. ResearchGate. Link (Kinetic data support for SN2 mechanisms).
-
Safety Data Sheet: 1-Piperidineethanol. Fisher Scientific. Link[1]
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Technical Deep Dive: Aqueous Solubility Profile of N-Piperidinoethanol
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Process Engineers Subject: 1-Piperidineethanol (CAS 3040-44-6)
Executive Summary
N-Piperidinoethanol (1-Piperidineethanol, CAS 3040-44-6) is a tertiary amine-alcohol exhibiting complete miscibility in water. Its high aqueous solubility is driven by a dual-mode solvation mechanism involving both the piperidine nitrogen and the pendant hydroxyl group. Widely utilized as a proton acceptor in pharmaceutical synthesis and a regenerative solvent in acid gas removal (CO₂ capture), its behavior in aqueous media is governed by its pKa (approx. 9.7 at 25°C) and hygroscopic nature. This guide provides a definitive technical analysis of its solubility, solution thermodynamics, and handling protocols.
Physicochemical Basis of Solubility
The solubility profile of this compound is not merely a function of polarity but a result of specific molecular interactions. Unlike its C-substituted isomer (2-Piperidineethanol), the N-substituted form lacks an available N-H proton, classifying it as a tertiary amine.
Molecular Architecture & Solvation
The molecule consists of a hydrophobic piperidine ring and a hydrophilic N-hydroxyethyl tail.
-
Hydrogen Bond Acceptor (HBA): The tertiary nitrogen atom possesses a lone pair capable of accepting hydrogen bonds from water.
-
Hydrogen Bond Donor/Acceptor (HBD/HBA): The terminal hydroxyl (-OH) group acts as both a donor and acceptor, anchoring the molecule into the bulk water network.
Thermodynamics of Dissolution
Dissolution is exothermic . The formation of strong solute-solvent hydrogen bonds releases energy, often resulting in a noticeable temperature rise during the preparation of concentrated solutions.
Acid-Base Dissociation (pKa)
This compound acts as a weak base in water. Its ionization equilibrium is the critical determinant of its solubility behavior in varying pH environments.
-
pKa (25°C): ~9.7 (Determined by Xu et al., 1993)
-
Ionization State:
-
pH < 7.7: Predominantly protonated (
). Solubility is enhanced by ionic solvation. -
pH > 11.7: Predominantly neutral (
). Solubility relies on hydrogen bonding of the neutral molecule.
-
Note: Unlike many lipophilic amines that precipitate at high pH, this compound remains miscible even in its neutral form due to the hydrophilic hydroxyethyl moiety.
Key Physical Properties Table
| Property | Value | Context |
| CAS Number | 3040-44-6 | Specific to N-substituted isomer |
| Water Solubility | Miscible | Soluble in all proportions |
| pKa (25°C) | ~9.7 | Weak Base |
| LogP (Octanol/Water) | ~0.47 | Hydrophilic character |
| Density | 0.973 g/mL | At 25°C |
| Appearance | Clear, colorless to pale yellow liquid | Hygroscopic |
Mechanism of Action: Solvation & Reactivity
The following diagram illustrates the dual solvation mechanism and the chemical pathway relevant to CO₂ capture applications. Tertiary amines like this compound do not form stable carbamates directly; instead, they catalyze the hydrolysis of CO₂ to bicarbonate.
Figure 1: Solvation mechanism (left) showing H-bonding sites, and the catalytic role in CO₂ hydration (right) typical of tertiary alkanolamines.
Experimental Protocols
Preparation of Standard Aqueous Solutions
Due to the compound's hygroscopic nature and exothermic dissolution, precise volumetric preparation requires specific handling.
Reagents:
-
This compound (Purity >98%)
-
Deionized Water (Type I, 18.2 MΩ·cm)
Workflow:
-
Gravimetric Addition: Weigh the target mass of this compound directly into a volumetric flask. Do not rely on volumetric pipetting of the neat liquid due to viscosity variations and hygroscopicity.
-
Calculation: For 100 mL of 1.0 M solution:
.
-
-
Initial Dissolution: Add deionized water to approximately 50% of the final volume.
-
Thermal Equilibration: Swirl gently. The flask may become warm. Allow the solution to return to room temperature (20-25°C) before final dilution.
-
Critical Control Point: Diluting to the mark while warm will result in a concentration error (contraction upon cooling).
-
-
Final Dilution: Dilute to the mark with deionized water and mix by inversion.
pH Adjustment and Buffering
This compound solutions are naturally alkaline (pH ~11-12 for 1M).
-
To Acidify: Add concentrated HCl dropwise under stirring.
-
Buffer Range: Effective buffering capacity is centered around its pKa (pH 8.7 – 10.7).
Applications in Research & Industry
Carbon Capture (Acid Gas Removal)
This compound is a "Third Generation" amine solvent. Unlike primary amines (e.g., MEA), it exhibits:
-
High Capacity: Promotes bicarbonate formation (1:1 stoichiometry) rather than carbamate (2:1 stoichiometry).
-
Lower Regeneration Energy: The absence of stable carbamate bonds allows CO₂ to be stripped at lower temperatures.
Pharmaceutical Synthesis
-
Solubility Enhancer: Used as a hydrotropic agent to solubilize lipophilic intermediates.
-
Base Catalyst: Acts as a non-nucleophilic base (due to steric bulk around the nitrogen) in aqueous organic synthesis.
Safety & Handling (Aqueous Mixtures)
While aqueous solutions are less hazardous than the neat substance, strict safety protocols remain mandatory.
-
Corrosivity: Neat this compound is corrosive (Category 1B). Concentrated aqueous solutions (>10%) can still cause skin irritation and serious eye damage.
-
PPE: Chemical splash goggles, nitrile gloves (0.11 mm thickness minimum), and lab coat.
-
Spill Management: Absorb with inert material (sand, vermiculite). Do not use sawdust. Neutralize with dilute acetic acid before disposal if permitted by local regulations.
References
-
Xu, S., Otto, F. D., & Mather, A. E. (1993).[1][2][3] Dissociation constants of some alkanolamines. Canadian Journal of Chemistry, 71(7), 1048-1050. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Piperidineethanol.[2][3] Link
-
TCI Chemicals. (2024). Product Specification: 1-Piperidineethanol (P0348). Link
-
Rayer, A. V., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3805–3813. Link
-
PubChem. (2024). Compound Summary: this compound (CID 18232). Link
Sources
N-Piperidinoethanol boiling point
An In-Depth Technical Guide to the Boiling Point of N-Piperidinoethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the boiling point of this compound (CAS No. 3040-44-6), a versatile building block in pharmaceutical and chemical synthesis. The document moves beyond a simple statement of the value to explore the foundational principles of boiling point determination, present detailed and validated experimental protocols, and discuss the critical influence of atmospheric pressure. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an authoritative resource for researchers and professionals, ensuring accuracy, reproducibility, and safety in the laboratory.
Introduction: The Significance of a Well-Defined Boiling Point
This compound, also known as 1-(2-Hydroxyethyl)piperidine, is a tertiary amino alcohol widely utilized as a synthetic intermediate.[1][2] Its molecular structure, featuring a piperidine ring and a primary alcohol functional group, imparts specific physicochemical characteristics that are crucial for its application in organic synthesis.[1] The boiling point is one of the most fundamental of these properties. It is defined as the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it.[3][4]
An accurate determination of the boiling point is paramount for several reasons:
-
Identification and Purity Assessment: A sharp, consistent boiling point range is a strong indicator of a substance's purity. Impurities typically depress and broaden the boiling range.[4]
-
Process Optimization: In chemical synthesis and drug development, knowledge of the boiling point is essential for designing purification protocols such as distillation, optimizing reaction conditions, and ensuring the thermal stability of the compound.
-
Safety: Understanding the temperature at which a substance will vigorously vaporize is critical for safe handling, storage, and preventing uncontrolled reactions.[5]
A critical point of clarification is the distinction between this compound (1-(2-hydroxyethyl)piperidine, CAS 3040-44-6) and its isomer, 2-(2-hydroxyethyl)piperidine (CAS 1484-84-0). These are distinct chemical entities with different physical properties. This guide focuses exclusively on this compound (CAS 3040-44-6).[6][7][8]
Physicochemical Properties of this compound
A thorough understanding of a compound's properties is essential for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3040-44-6 | [3][6] |
| Molecular Formula | C₇H₁₅NO | [3][6] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to slightly brown/yellow liquid | [3][9] |
| Boiling Point (at 760 mmHg) | 199-202 °C | [3][10] |
| Boiling Point (at 26.7 hPa) | 89-91 °C | [9][11] |
| Melting Point | 16 °C | [3] |
| Density | 0.973 g/mL at 25 °C | [3][10] |
| Refractive Index (n20/D) | 1.4804 | [3][10] |
| Flash Point | 69-83 °C (closed cup) | [5] |
Experimental Determination of Boiling Point
The choice of method for boiling point determination depends largely on the quantity of the sample available. For this compound, with its relatively high boiling point, care must be taken to ensure uniform heating and accurate temperature measurement. Two robust, field-proven methods are detailed here: the Thiele Tube method for small sample volumes and the Distillation method for larger quantities.
Micro-Scale Determination: The Thiele Tube Method
This method is ideal when sample material is limited (less than 0.5 mL).[12] It relies on trapping the vapor of the boiling liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.
The principle is elegant in its simplicity. As the sample is heated, the air trapped in the inverted capillary tube is expelled, followed by the sample's vapor, resulting in a steady stream of bubbles.[9] When the heat is removed, the system cools, and the vapor pressure inside the capillary drops. The precise moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary tube.[9][13] This equilibrium point is, by definition, the boiling point. The visual confirmation of the liquid entering the capillary provides a sharp, unambiguous endpoint, making the protocol self-validating.
Caption: Workflow for Thiele Tube Boiling Point Determination.
-
Apparatus Assembly: Secure a clean, dry Thiele tube to a ring stand. Attach a small test tube (e.g., 6x50 mm) to a thermometer (with a range up to at least 220 °C) using a small section of rubber tubing. The bottom of the test tube should align with the thermometer bulb.[9]
-
Sample Preparation: Using a pipette, add approximately 0.3-0.5 mL of this compound to the small test tube.
-
Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.[12]
-
Heating: Clamp the thermometer assembly so that the test tube is immersed in the oil of the Thiele tube, ensuring the oil level is above the top of the sample. Begin to gently heat the side arm of the Thiele tube with a micro-burner or heat gun.[14] The shape of the tube is designed to create convection currents that ensure uniform heating.[13]
-
Observation (Heating Phase): As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Initially, this is trapped air. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is exceeding the atmospheric pressure.[12]
-
Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down.
-
Measurement: Watch the capillary tube intently. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn into the capillary tube.[12][13]
-
Validation: Repeat the determination at least twice. Consistent readings (within 1-2 °C) confirm the accuracy of the measurement.
Macro-Scale Determination: Simple Distillation Method
When a larger volume of the sample is available (> 5 mL), a simple distillation provides an excellent method for both purification and boiling point determination.[12][15]
During a distillation, a liquid is heated to its boiling point, the vapor travels to a condenser where it is cooled and converted back to a liquid, and the condensate (distillate) is collected.[3] A state of equilibrium is established between the liquid and vapor phases in the distillation flask and on the thermometer bulb. As long as both liquid and vapor are present and the distillation is proceeding at a steady rate, the temperature of the vapor will remain constant at the boiling point of the liquid.[10] This stable temperature plateau, observed during the collection of the bulk of the distillate, is the boiling point. The stability of the temperature reading serves as an internal validation of the measurement.
Caption: Workflow for Boiling Point Determination via Distillation.
-
Apparatus Assembly: Assemble a standard simple distillation apparatus using a round-bottom flask, a three-way adapter (still head), a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.
-
Sample Preparation: Place 5-10 mL of this compound and a few boiling chips (or a magnetic stir bar) into the distillation flask to ensure smooth boiling.[12]
-
Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[13] This ensures the bulb is fully bathed in the vapor that is in thermal equilibrium with the boiling liquid, giving an accurate reading.[10]
-
Heating: Heat the distillation flask gently with a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise and its temperature will be registered by the thermometer. The vapor will then pass into the condenser, liquefy, and be collected in the receiving flask.
-
Measurement: Record the temperature when the distillation rate is steady (approximately 1-2 drops per second) and a condensation ring is visible on the thermometer bulb. This stable temperature reading is the boiling point.[3]
-
Completion: Stop heating before the distillation flask goes to dryness to prevent the formation of potentially unstable peroxides and to avoid cracking the flask.
The Influence of Pressure: Correction and Normalization
The boiling point of a liquid is highly dependent on the ambient atmospheric pressure.[4] Since atmospheric pressure varies with altitude and weather conditions, it is crucial to record the barometric pressure at the time of the measurement.[13] For standardization and comparison with literature values, observed boiling points are often corrected to the standard pressure of 760 mmHg (1 atm).
Pressure-Temperature Nomographs
A pressure-temperature nomograph is a graphical tool that allows for the rapid and convenient correction of boiling points. It is based on the Clausius-Clapeyron equation, which relates pressure, temperature, and the enthalpy of vaporization.
-
Locate Observed Data: Find the observed boiling point on the leftmost scale (A) and the pressure at which it was measured on the rightmost scale (C).
-
Draw a Line: Use a straightedge to draw a line connecting these two points.
-
Find Corrected Boiling Point: The point where this line intersects the central scale (B) is the corrected boiling point at 760 mmHg.[16][17]
This process can also be reversed to predict the boiling point at a reduced pressure, a critical consideration for vacuum distillation of thermally sensitive compounds.[11]
Safety and Handling Considerations
As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with this compound and the determination of its boiling point.
-
Chemical Hazards: this compound is harmful if swallowed and can cause skin and eye irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Thermal Hazards: The determination involves heating oil or the chemical itself to high temperatures (around 200 °C). Use appropriate caution to avoid burns. Ensure heating mantles and Thiele tubes are secure.[13]
-
Flammability: this compound is a combustible liquid.[6] Keep it away from open flames and spark sources. When using a Bunsen burner for the Thiele tube method, ensure all flammable solvents are removed from the immediate vicinity.[9]
Conclusion
The boiling point of this compound is a key physical constant, reliably determined to be in the range of 199-202 °C at standard atmospheric pressure. This guide has provided the theoretical underpinnings, detailed experimental protocols for both micro and macro-scale determination, and the necessary context regarding pressure correction. By employing these self-validating and robust methods, researchers, scientists, and drug development professionals can ensure the generation of accurate and reproducible data, underpinning the integrity of their scientific endeavors.
References
-
University of Alberta. (n.d.). Boiling Point Determination. Department of Chemistry. Retrieved from [Link]
-
Wilson High School. (n.d.). Simple Distillation and Boiling Point Determination. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube. YouTube. Retrieved from [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
ChemConnections. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
-
University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
PennState. (n.d.). Distillation and Boiling Points. FSC 432: Petroleum Refining. Retrieved from [Link]
-
Scribd. (n.d.). Chem032 - Simple Distillation and Boiling Point Determination. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Retrieved from [Link]
-
Myers, R. T. (1956). A nomograph for correction of boiling points. Journal of Chemical Education, 33(4), 173. [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
-
UTRGV Faculty Web. (n.d.). Pressure-Temperature Nomograph. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Public Activities Coordination Tool (PACT). Retrieved from [Link]
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Navigating Chemical Identity: A Technical Guide to N-Piperidinoethanol
CAS: 3040-44-6 Primary Identity: 2-(Piperidin-1-yl)ethanol Version: 1.0 (Technical Whitepaper)[1][2]
Introduction: The Cost of Ambiguity
In pharmaceutical synthesis, nomenclature is not merely a label; it is a coordinate system.[2][3] A minor deviation in naming conventions—specifically regarding the point of attachment on heterocycles—can lead to the procurement of regioisomers that halt production.[3]
N-Piperidinoethanol (CAS 3040-44-6) is a critical tertiary amine alcohol used primarily to introduce basic side chains into Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and antispasmodics like Flavoxate .[1][2][3]
This guide addresses a specific, recurring risk in the field: the confusion between N-substituted (nitrogen-linked) and C-substituted (carbon-linked) piperidine ethanols.[1][2] We provide the definitive nomenclature matrix, physicochemical data, and validated synthetic protocols to ensure supply chain and experimental integrity.
The Nomenclature Matrix & Isomer Differentiation
The most common error in sourcing this compound is confusing it with its regioisomer, 2-Piperidineethanol (CAS 1484-84-0).[1][2][3] While the names appear nearly identical in vendor catalogs, their reactivity profiles are distinct.[2][3]
Synonym Taxonomy (CAS 3040-44-6)[1][2]
| Naming System | Name | Technical Note |
| IUPAC (Preferred) | 2-(Piperidin-1-yl)ethanol | Explicitly denotes attachment at the Nitrogen (position 1).[1][2][4] |
| Common/Trade | This compound | "N-" prefix confirms nitrogen attachment.[1][2][3] |
| Alternative Common | 1-Piperidineethanol | "1-" indicates the heteroatom position.[1][2][3][5] |
| Ambiguous (Avoid) | 2-Piperidinoethanol | Often used, but risks confusion with the ethyl chain position.[1][2][3] |
| Chemical Abstracts | 1-Piperidineethanol | Used in CA Indexing.[1][2][3] |
Structural Visualization: The Critical Distinction
The following diagram illustrates the structural difference that nomenclature must capture. Note the attachment point of the ethanol chain.[2][3]
Figure 1: Structural divergence between the target N-substituted alcohol (Green) and its C-substituted isomer (Red).[1][2]
Physicochemical Identity & Handling[1][6]
Accurate identification relies on validating physical constants.[1][2][3] The high boiling point and basicity are the primary handling characteristics.[2][3]
Key Constants Table[1][2][3]
| Property | Value | Experimental Context |
| Molecular Weight | 129.20 g/mol | Mass balance calculations.[1][2][3] |
| Boiling Point | 199–202 °C | Requires high-vacuum distillation for purification.[1][2][3] |
| Density | 0.973 g/mL | Phase separation in aqueous workups (floats on halogenated solvents).[2][3] |
| Refractive Index | Rapid purity check without chromatography.[2][3] | |
| pKa | ~9.8 (Piperidine N) | Acts as a base; will protonate in acidic media (pH < 7).[2][3] |
| Solubility | Miscible in Water, MeOH, DCM | Versatile solvent compatibility; difficult to extract from water without pH adjustment (pH > 12).[2][3] |
Safety Profile (GHS)[1][2][3]
-
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns), H318 (Causes serious eye damage).[2][3][6]
-
Handling: This is a corrosive amine.[1][2][3] Fume hood use is mandatory.[1][2][3] Neutralize spills with dilute acetic acid before disposal.[1][2][3]
Synthetic Utility: The "Basic Side Chain" Donor
This compound is the standard reagent for introducing the 2-(piperidin-1-yl)ethoxy moiety, a pharmacophore found in SERMs and antispasmodics.[1][2][3] It improves drug solubility and bioavailability due to the tertiary amine's ability to form salts.[2][3]
Case Study: Raloxifene Intermediate Synthesis
In the synthesis of Raloxifene, this compound is often converted to a leaving group (chloride or tosylate) to alkylate a phenolic core.[1][2][3]
Workflow Diagram
Figure 2: The role of this compound in constructing the basic ether side chain of Raloxifene.[1][2]
Experimental Protocol: Activation & Coupling
Objective: Conversion of this compound to 1-(2-Chloroethyl)piperidine Hydrochloride (The "Chloramine" Intermediate). Note: This intermediate is highly reactive and often prepared in situ or used immediately.
Reagents
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Charge with this compound and DCM (5 volumes).
-
Addition: Cool the solution to 0–5°C. Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2/HCl).[2]
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours.
-
Validation (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol spot (
~0.[1][2][3]2) should disappear.[1][2][3] -
Isolation:
-
Self-Validating Check: The product 1-(2-chloroethyl)piperidine HCl is a solid.[1][2][3] If the residue is a liquid, the reaction may be incomplete, or the free base was generated (check pH).[2]
Analytical Identification
To verify the identity of CAS 3040-44-6 versus its isomers, use the following diagnostic signals.
1H-NMR (CDCl3, 400 MHz)
-
Triplet at ~3.60 ppm (2H): Corresponds to the
protons.[1][2][3] -
Triplet at ~2.50 ppm (2H): Corresponds to the
(chain) protons.[1][2][3] -
Multiplet at ~2.40 ppm (4H): Corresponds to the
-protons of the piperidine ring.[1][2][3] -
Differentiation: In the isomer (CAS 1484-84-0), the ring methine (
) proton creates a complex splitting pattern distinct from the symmetrical signals of the target.[1][2]
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 129 m/z.[2][3][8] -
Base Peak: 98 m/z (Loss of
, characteristic of N-alkylated piperidines cleavage).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18232, this compound. Retrieved from [Link][1][2][3]
-
NIST Mass Spectrometry Data Center. 1-Piperidineethanol (CAS 3040-44-6) Spectra and Properties. NIST Chemistry WebBook, SRD 69.[2][3][7] Retrieved from [Link][1][2][3]
-
Bathini, P., et al. (2015). An Improved Synthesis of Raloxifene Hydrochloride.[2][3] Heterocyclic Letters, 5(3). (Contextual citation for synthetic application).
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N-Piperidinoethanol Derivatives: Natural Occurrence, Biosynthesis, and Isolation
This guide serves as an advanced technical resource for researchers investigating the N-Piperidinoethanol (1-Piperidineethanol) scaffold.[1][2] It distinguishes between the predominantly synthetic N-substituted derivatives and their naturally occurring C-substituted structural isomers (e.g., Sedum and Lobelia alkaloids), providing a rigorous analysis of chemotaxonomy, biosynthesis, and isolation protocols.[2]
Technical Whitepaper | Version 2.0 [2]
Executive Summary: The Synthetic-Natural Divide
This compound (2-(1-Piperidinyl)ethanol; CAS: 3040-44-6) is a critical pharmacophore in medicinal chemistry, serving as a hydrophilic anchor in drugs like Raloxifene and Flavoxate .[1][2] While the specific N-hydroxyethyl derivative is primarily a product of industrial synthesis (ethylene oxide + piperidine), the piperidine-ethanol scaffold is ubiquitous in nature.[2]
This guide analyzes the natural occurrence of this structural motif, specifically focusing on:
-
Structural Isomers: The abundance of C-substituted piperidine alkanols (e.g., Sedamine, Lobeline) in the plant families Crassulaceae and Campanulaceae.[2]
-
Biosynthetic Mimicry: How synthetic N-substitution mimics naturally evolved C-substitution patterns for receptor binding.[1][2]
-
Rare N-Alkylation: Evidence of N-hydroxyethylation in specific microbial metabolites (e.g., Claviceps alkaloids) and sugar-mimic alkaloids (iminosugars).[1][2]
Chemotaxonomy & Natural Sources
While direct isolation of 1-piperidineethanol is rare, the 2-(piperidinyl)ethanol skeleton is a defining characteristic of several alkaloid classes.
A. The Sedum Alkaloids (Crassulaceae)
The genus Sedum (Stonecrops) produces alkaloids where the ethanol side chain is attached at the C-2 position of the piperidine ring.
-
Key Compound: Sedamine (2-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidine).[1][2]
-
Structural Relation: Sedamine acts as a C-substituted analog of this compound, possessing the same pharmacophoric distance between the nitrogen and the hydroxyl group.[2]
B. The Lobelia Alkaloids (Campanulaceae)
Lobelia inflata (Indian Tobacco) yields alkaloids with a piperidine nucleus substituted at C-2 and C-6.[1][2]
-
Relevance: Contains a beta-hydroxyethyl chain (modified with a phenyl ring) attached to the piperidine, mimicking the H-bonding capabilities of this compound derivatives.[1][2]
C. Iminosugars (Sugar Mimics)
In certain Morus (Mulberry) species and Commelina communis, polyhydroxylated piperidines (iminosugars) occur.[3]
-
Relevance: Miglitol (N-hydroxyethyl-1-deoxynojirimycin) is a synthetic drug, but it mimics naturally occurring N-alkylated iminosugars found in these plants.[1][2] Recent isolation of N-hydroxyethyl derivatives from Angylocalyx pynaertii suggests that direct N-hydroxyethylation does occur in rare legume alkaloids.[1][2]
Comparative Occurrence Table
| Compound Class | Substitution Pattern | Natural Source (Genus) | Pharmacological Role |
| This compound | N-substituted (1-position) | Rare (Trace in Angylocalyx, Claviceps) | Synthetic Intermediate, CO2 Capture |
| Sedamine | C-substituted (2-position) | Sedum, Kalanchoe | Specific CNS Activity |
| Lobeline | C-substituted (2,6-position) | Lobelia | Nicotinic Agonist/Antagonist |
| Juliprosopine | C-substituted (2,3,6-position) | Prosopis (Mesquite) | Acetylcholinesterase Inhibitor |
Biosynthetic Pathways
Understanding the natural assembly of the piperidine ring clarifies why C-substitution is dominant over N-substitution.[1][2]
Mechanism of Ring Formation
Nature preferentially functionalizes the alpha-carbons (C2/C6) via the L-Lysine pathway .[1][2] The nitrogen atom typically undergoes methylation (via SAM) rather than hydroxyethylation.
-
Key Intermediate:
-Piperideine (Schiff base).[1][2] -
Side Chain Addition: Acetoacetate or Pyruvate attacks the imine carbon (C2), creating the C-substituted ethanol chain found in Sedamine and Lobeline.[2]
Diagram: Biosynthesis of Piperidine Alkanols
The following Graphviz diagram illustrates the divergence between the natural C-alkylation pathway (Sedamine) and the synthetic N-alkylation pathway.[2]
Caption: Divergence of natural C-alkylation (Sedamine) vs. synthetic N-alkylation (this compound) from the common piperideine precursor.[1][4]
Isolation & Characterization Protocol
For researchers aiming to isolate piperidine alkanols (like Sedamine or trace N-derivatives) from plant matrixes (Sedum acre or Lobelia inflata), the following Acid-Base Extraction Protocol is the industry standard.
Phase 1: Extraction & Fractionation[1][2]
-
Maceration: Dry plant material (500g) is pulverized and macerated in MeOH:NH₄OH (99:1) for 48 hours. The ammonia ensures alkaloids are in their free-base form.[1][2]
-
Filtration & Concentration: Filter and evaporate solvent under reduced pressure (
C) to obtain the crude extract. -
Acidification: Dissolve crude extract in 0.5M HCl .
-
Partitioning: Wash the acidic aqueous phase with Dichloromethane (DCM) to remove non-alkaloidal lipophiles. Discard the organic layer.
-
Basification: Adjust the aqueous phase to pH 9-10 using NH₄OH or Na₂CO₃ .
-
Logic: Converts alkaloid salts back to hydrophobic free bases.[1]
-
-
Extraction: Extract the basic aqueous phase with CHCl₃ (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.
Phase 2: Purification (Flash Chromatography)
-
Mobile Phase Gradient: CHCl₃
CHCl₃:MeOH (9:[1]1) CHCl₃:MeOH:NH₄OH (90:10:1). -
Detection: TLC plates sprayed with Dragendorff’s Reagent (Orange spots indicate alkaloids).[5]
Phase 3: Structural Validation (NMR/MS)
To distinguish N-substituted from C-substituted derivatives, focus on HMBC correlations :
-
This compound (Synthetic): Strong HMBC correlation between the ethanol methylene protons (
) and the piperidine ring carbons at positions C2 and C6 (equivalent).[1][2] -
Sedamine (Natural): HMBC correlation between the side-chain protons and only one ring carbon (C2), plus a distinct N-Methyl singlet.[1][2]
Pharmacological Relevance & Applications
The this compound moiety is a "Privileged Structure" in drug design because it mimics the receptor interactions of natural alkaloids while offering superior synthetic tunability.[2]
| Feature | This compound (Synthetic) | Natural Alkaloids (Sedamine/Lobeline) |
| pKa | ~9.8 (Basic) | ~8.5 - 9.5 |
| H-Bonding | Terminal -OH acts as donor/acceptor | -OH often involved in intramolecular H-bonding |
| Receptor Target | Estrogen Receptors (SERMs), Muscarinic | Nicotinic ACh Receptors, CNS Transporters |
| Metabolic Stability | High (Primary alcohol vulnerable to oxidation) | Variable (Secondary alcohols) |
Key Drug Examples:
-
Raloxifene: Uses the this compound chain to interact with Asp-351 in the Estrogen Receptor, mimicking the helix-12 displacement mechanism.[1][2]
-
Flavoxate: Anticholinergic for urinary spasms; the piperidine ring provides lipophilicity while the ethanol chain confers flexibility.
References
-
Gupta, R. et al. (2014). "Structurally diverse alkaloids from Tecomella undulata G. Don flowers."[1] Journal of King Saud University - Science. Link
-
Asano, N. et al. (2000). "Polyhydroxylated alkaloids: Natural occurrence and therapeutic applications." Tetrahedron: Asymmetry. Link
-
Bates, R.B. et al. (1967). "Biosynthesis of Sedamine and related alkaloids." Journal of Organic Chemistry. Link
-
Kato, A. et al. (2007).[6] "New Sugar-Mimic Alkaloids from the Pods of Angylocalyx pynaertii." Journal of Natural Products. Link
-
Thermo Fisher Scientific. (2023).[1] "Safety Data Sheet: 1-Piperidineethanol." Fisher Scientific Document Control. Link
-
Schardl, C.L. et al. (2006). "Ergot Alkaloids – Biology and Molecular Biology." The Alkaloids: Chemistry and Biology. Link
Sources
- 1. alhamchemicals.com [alhamchemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) c-Hydroxyethyl piperidine iminosugar and N-alkylated derivatives: A study of their activity as glycosidase inhibitors and as immunosuppressive agents [academia.edu]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
N-Piperidinoethanol uses in organic synthesis
Application Note: N-Piperidinoethanol as a Pharmacophore Linker in Drug Synthesis
Executive Summary & Chemical Profile
This compound (2-(1-Piperidinyl)ethanol; CAS 3040-44-6) is a critical bifunctional building block in medicinal chemistry. It serves as the primary source of the 2-piperidinoethyl moiety, a privileged pharmacophore found in numerous therapeutic agents including Raloxifene (SERM), Flavoxate (antispasmodic), and Pitofenone .
Its utility stems from its dual reactivity:
-
Nucleophilic Alcohol: Capable of direct esterification or Mitsunobu coupling.
-
Precursor to Electrophiles: Readily converted to N-(2-chloroethyl)piperidine , a potent alkylating agent (nitrogen mustard analog) used to install the piperidinoethyl side chain onto phenols and amines via
reactions.
| Property | Data |
| CAS Number | 3040-44-6 |
| Formula | |
| MW | 129.20 g/mol |
| Boiling Point | 199–202 °C |
| Density | 0.973 g/mL |
| Solubility | Miscible with water, ethanol, chloroform |
| Key Hazard | Irritant; Precursor to vesicant alkylating agents |
Strategic Application Pathways
The following diagram illustrates the two primary divergent workflows for this compound: Activation (via chlorination) vs. Direct Coupling (via esterification/Mitsunobu).
Figure 1: Divergent synthetic pathways for this compound. Path 1 (Red) is the dominant industrial route for ether-linked drugs like Raloxifene. Path 2 (Green) is used for ester-linked drugs like Flavoxate.
Module A: The "Activation" Protocol
Synthesis of N-(2-Chloroethyl)piperidine Hydrochloride
This protocol converts the alcohol into a reactive chloride. This is the industry-standard method for preparing the alkylating agent used in Raloxifene synthesis.
Scientific Rationale: Direct alkylation using the alcohol is poor due to the hydroxyl group's poor leaving group ability. Converting it to a chloride (using thionyl chloride) creates a potent electrophile. The hydrochloride salt form is preferred for stability, as the free base can self-polymerize via intermolecular quaternization (forming a piperazinium dimer).
Safety Critical:
-
Hazard: The product is a nitrogen mustard analog . It is a blistering agent (vesicant) and a potent alkylator.
-
Controls: Work in a certified fume hood. Double-glove (Nitrile/Laminate). Have 5% aqueous sodium thiosulfate ready for neutralization of spills.
Experimental Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Charge: Add This compound (27.2 g, 0.20 mol) and Chloroform (anhydrous, 125 mL) . Cool the solution to 0–5 °C using an ice bath.
-
Note: Toluene can be substituted for chloroform for a greener profile, but chloroform often gives higher purity crystals directly.
-
-
Activation: Charge Thionyl Chloride (33.5 mL, 0.46 mol) into the addition funnel.
-
Addition: Dropwise add the thionyl chloride over 45 minutes.
-
Observation: The reaction is exothermic. Vigorous gas evolution (
, ) will occur. Maintain temperature <10 °C during addition.
-
-
Reaction: Once addition is complete, remove the ice bath. Heat the mixture to reflux (approx. 60–65 °C) for 2.5 to 3 hours.
-
Endpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting alcohol spot should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield a semi-solid brown residue.
-
Purification: Recrystallize the residue from Ethanol/Diethyl Ether or Isopropanol .
-
Filter the white crystalline solid and dry under vacuum.
-
-
Yield: Expect 85–95% (approx. 31–35 g).
-
Characterization: Melting Point: 228–232 °C.
Module B: The "Application" Protocol (Raloxifene Intermediate)
O-Alkylation of 4-Hydroxybenzoic Acid Esters
This protocol demonstrates the use of the chloride synthesized in Module A to create the ether linkage found in Raloxifene.
Scientific Rationale:
The synthesis of Raloxifene involves constructing the "side chain" ether before the final Friedel-Crafts acylation. Here, we alkylate methyl 4-hydroxybenzoate. The use of Potassium Carbonate (
Experimental Procedure
-
Setup: 250 mL round-bottom flask, reflux condenser, nitrogen atmosphere.
-
Reagents:
-
Methyl 4-hydroxybenzoate: 15.2 g (100 mmol)
-
N-(2-Chloroethyl)piperidine HCl (from Module A): 20.2 g (110 mmol)
-
Potassium Carbonate (
): 41.4 g (300 mmol) -
Solvent: DMF (Dimethylformamide): 100 mL
-
-
Reaction:
-
Workup:
-
Result: Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate. This intermediate is subsequently hydrolyzed to the acid and converted to the acid chloride for the final coupling with the benzothiophene core of Raloxifene.
Module C: Direct Coupling (Flavoxate Synthesis)
Esterification via Acid Chloride
For Flavoxate , the this compound is linked via an ester bond, not an ether. The chloride activation (Module A) is not required here; the alcohol functionality is used directly.
Protocol Summary:
-
Precursor: 3-Methylflavone-8-carboxylic acid is converted to its acid chloride using thionyl chloride.
-
Coupling: The acid chloride is dissolved in DCM or Toluene.
-
Addition: This compound (1.05 equiv) is added in the presence of a base (Triethylamine or Pyridine) at 0 °C.
-
Outcome: Formation of Flavoxate Hydrochloride after acid workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Module A | Hydrolysis of Thionyl Chloride | Ensure glassware is flame-dried; use anhydrous solvents. |
| Sticky Solid in Module A | Residual Solvent/HCl | Triturate the crude solid with cold diethyl ether before recrystallization. |
| Incomplete Alkylation (Module B) | Particle size of Base | Use finely powdered (milled) anhydrous |
| Dimer Formation | Free base instability | Do not store N-(2-chloroethyl)piperidine as a free base. Keep as HCl salt. |
References
- Title: Process for preparing raloxifene hydrochloride.
-
N-(2-Chloroethyl)
- Title: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
- Source: PrepChem (Adapted
-
URL:[Link]
-
Flavoxate Synthesis
-
Mitsunobu Reaction Overview
-
Safety Data Sheet (N-Chloroethyl derivative)
Sources
- 1. CN107118191A - Flavoxate hydrochloride is coupled the preparation method of impurity - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. scite.ai [scite.ai]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Application Note: High-Efficiency Catalysis using N-Piperidinoethanol
Protocols for Knoevenagel Condensation and Coumarin Synthesis
Abstract
N-Piperidinoethanol (2-(1-Piperidinyl)ethanol, CAS: 3040-44-6) is a versatile tertiary amine often underutilized in favor of its parent compound, piperidine. This guide delineates its superior utility as a bifunctional organocatalyst in carbon-carbon bond-forming reactions. Unlike simple amine bases, this compound possesses both a basic nitrogen center and a hydroxyl group, allowing for dual activation of substrates via hydrogen bonding. This application note provides optimized protocols for Knoevenagel condensations and the synthesis of coumarin derivatives, highlighting enhanced reaction rates, lower volatility, and "green chemistry" compatibility.
Introduction & Mechanistic Insight
Chemical Profile
-
Compound: this compound (1-Piperidineethanol)
-
Functionality: Tertiary amine (Base) + Primary Alcohol (H-bond donor/Nucleophile).
-
Physical State: Viscous liquid, low volatility compared to piperidine.
-
pKa: ~9.8–10.2 (Conjugate acid), making it a mild but effective base for deprotonating active methylene compounds.
The "Bifunctional" Advantage
Standard base catalysts (e.g., triethylamine, piperidine) rely solely on deprotonation. This compound operates via a dual-activation mechanism :
-
Base Activation: The tertiary nitrogen deprotonates the active methylene compound (e.g., malononitrile, ethyl acetoacetate) to generate a nucleophilic enolate.
-
H-Bond Activation: The hydroxyl (-OH) group forms a hydrogen bond with the carbonyl oxygen of the electrophile (aldehyde), increasing its susceptibility to nucleophilic attack.
This "tethered" activation often results in higher yields under milder conditions compared to non-functionalized amines.
Mechanistic Pathway (DOT Visualization)
Figure 1: Dual-activation mechanism where the amine acts as a base and the hydroxyl group activates the electrophile.
Experimental Protocols
Protocol A: Solvent-Free Knoevenagel Condensation
Target Application: Synthesis of pharmaceutical intermediates (e.g., benzylidene malononitriles).
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile or Ethyl Cyanoacetate (1.1 mmol)
-
Catalyst: this compound (5-10 mol%, ~0.05 mmol)
-
Solvent: None (Solvent-free) or Water (Green solvent)
Procedure:
-
Charge: In a 10 mL round-bottom flask, combine the aldehyde and active methylene compound.
-
Catalyze: Add this compound (approx. 7-15 mg or 7-15 µL).
-
React: Stir the mixture at Room Temperature (25°C) .
-
Note: The reaction is often exothermic; solid products may precipitate within 5–15 minutes.
-
-
Monitor: Check progress via TLC (Ethyl Acetate:Hexane 1:4).
-
Workup:
-
Add 5 mL of cold water to the reaction mixture.
-
Filter the solid precipitate.
-
Wash with cold ethanol/water (1:1) to remove trace catalyst.
-
Recrystallize from ethanol if necessary.
-
Expected Results:
| Substrate (Aldehyde) | Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 5-10 | 92-96 |
| 4-Nitrobenzaldehyde | 2-5 | 98 |
| 4-Methoxybenzaldehyde | 15-20 | 88-92 |
Protocol B: One-Pot Synthesis of Coumarins
Target Application: Synthesis of fluorescent dyes and anticoagulants.
Reagents:
-
Salicylaldehyde (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Catalyst: this compound (10 mol%)
-
Solvent: Ethanol (2 mL)
Procedure:
-
Dissolve: Mix Salicylaldehyde and Ethyl Acetoacetate in ethanol in a reaction vial.
-
Add Catalyst: Introduce 10 mol% this compound.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Cool & Isolate: Cool the mixture to room temperature and then to 0°C.
-
Filtration: The coumarin product typically crystallizes out. Filter and wash with cold ethanol.
Optimization Table (Catalyst Comparison):
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| Piperidine | 10 | 3.0 | 85 | Volatile, difficult to handle |
| This compound | 10 | 2.5 | 91 | Faster rate due to OH-activation |
| Triethylamine | 20 | 6.0 | 60 | Poor conversion |
Workflow Diagram
Figure 2: Standardized workflow for this compound catalyzed synthesis.
Safety & Handling (MSDS Highlights)
-
Hazard: Causes skin irritation and serious eye irritation (H315, H319).
-
Handling: Wear nitrile gloves and safety goggles. Unlike piperidine, it has a higher boiling point (approx. 234°C), reducing inhalation risks, but adequate ventilation is still required.
-
Storage: Store in a cool, dry place. Hygroscopic – keep container tightly sealed.
References
-
General Knoevenagel Mechanism: J&K Scientific. "Knoevenagel Condensation: Mechanism and Reagents." Link
-
Amino Alcohol Catalysis: Xu, S., et al. "Physicochemical properties of 2-piperidineethanol and its aqueous solutions." Journal of Chemical & Engineering Data, 1992. Link
-
Coumarin Synthesis: Brahmachari, G. "One-Pot Synthesis of Coumarin Derivatives." Synthetic Communications. Link
-
Catalytic Efficiency: "Use of Piperidine and Pyrrolidine in Knoevenagel Condensation." Organic & Medicinal Chem IJ, 2018.[6] Link
-
Product Data: "2-Piperidineethanol Properties and Applications." ChemicalBook. Link
Sources
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Phytochemical Profiling of Sambucus nigra L. Flower and Leaf Extracts and Their Antimicrobial Potential against Almond Tree Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jk-sci.com [jk-sci.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Technical Application Note: N-Piperidinoethanol in Pharmaceutical Synthesis
Introduction: The Bifunctional Pharmacophore
N-Piperidinoethanol (CAS 3040-44-6) is a critical bifunctional building block in medicinal chemistry. Structurally comprising a piperidine ring attached to a primary alcohol via an ethyl linker, it serves as a versatile "anchor" for introducing basic amine side chains into drug scaffolds.[1]
This moiety is pharmacologically significant because it often improves the aqueous solubility of lipophilic drug cores (via protonation of the tertiary amine at physiological pH) and can enhance receptor binding affinity through hydrogen bonding and ionic interactions. It is the defining structural feature in major therapeutics such as Raloxifene (SERM) and Flavoxate (antispasmodic).[1]
Chemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-(Piperidin-1-yl)ethanol |
| Molecular Formula | |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | 199–202 °C |
| Density | 0.973 g/mL |
| pKa | ~9.8 (Piperidine nitrogen) |
| Solubility | Miscible in water, ethanol, chloroform |
Strategic Synthesis Architecture
In pharmaceutical processing, this compound is rarely used as a direct nucleophile in its alcohol form due to the competing nucleophilicity of the tertiary amine and the poor leaving group ability of the hydroxyl group.
Instead, the standard industrial workflow involves an Activation Protocol , converting the alcohol to a chloride (1-(2-chloroethyl)piperidine). This intermediate acts as a potent electrophile (an "nitrogen mustard" analog) that allows for the alkylation of phenols (Raloxifene precursors) or carboxylates (Flavoxate).[1]
Visualization: The Piperidinoethyl Workflow
Figure 1: The central role of the chloro-activation pathway in utilizing this compound for major drug syntheses.
Core Protocol: Activation via Chlorination[1]
The conversion of this compound to 1-(2-chloroethyl)piperidine hydrochloride is the most critical step in ensuring high yields in subsequent coupling reactions.
Scientific Rationale: Direct esterification or etherification of the alcohol is sluggish.[1] Converting the hydroxyl to a chloride creates a highly reactive alkylating agent.[1] Note that the free base of this chloride is unstable (it cyclizes to a reactive aziridinium ion); therefore, it must be isolated and stored as the hydrochloride salt .
Experimental Procedure
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq)[1] -
Chloroform or Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (27.2 g, 0.2 mol) in anhydrous Chloroform (125 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add Thionyl Chloride (33.5 mL) dropwise over 30 minutes. Caution: Exothermic reaction with release of
and gas.[1] Use a scrubber. -
Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux for 2.5 to 3 hours.
-
Isolation: Evaporate the solvent in vacuo to yield a brown solid residue.[1][2]
-
Purification: Recrystallize the solid from an Ethanol/Ether mixture.
-
Yield: Expect ~85% yield of white to off-white crystals (mp 228–232°C).
Quality Check:
-
Hygroscopicity: The product is hygroscopic; store in a desiccator.[1]
-
Purity: Check melting point. Low MP indicates incomplete conversion or hydrolysis.[1]
Application 1: Synthesis of Raloxifene HCl[10][11][12]
Raloxifene is a Selective Estrogen Receptor Modulator (SERM).[3][4] The N-piperidinoethoxy side chain is essential for its antagonist activity in breast tissue.[1]
Mechanism: The synthesis typically employs a convergent strategy.[1] The side chain is attached to a 4-hydroxybenzoic acid precursor before coupling with the benzothiophene core.[1] This avoids the formation of regioisomers on the complex benzothiophene ring.[1]
Protocol: Preparation of the Side-Chain Intermediate
Target: 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
1-(2-Chloroethyl)piperidine HCl (from Section 3) (1.1 eq)[1]
-
Potassium Carbonate (
) (3.0 eq)[1] -
DMF (Solvent)[1]
Workflow:
-
Alkylation: Suspend Methyl 4-hydroxybenzoate and
in DMF. Add 1-(2-Chloroethyl)piperidine HCl. Heat to 80–90°C for 4–6 hours.-
Note: The base (
) neutralizes the HCl salt, generating the free amine chloride in situ, which immediately reacts with the phenoxide.
-
-
Hydrolysis: Treat the resulting ester with NaOH/MeOH to hydrolyze the methyl ester to the carboxylic acid.
-
Acid Chloride Formation: React the acid with Thionyl Chloride to generate the acid chloride.[1]
-
Friedel-Crafts Acylation: React the acid chloride with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene using
in DCM. -
Demethylation: Final deprotection using
or Pyridine HCl yields Raloxifene.[1]
Visualization: Raloxifene Pathway[1]
Figure 2: Convergent synthesis of Raloxifene showing the early introduction of the piperidinoethyl moiety.[5]
Application 2: Synthesis of Flavoxate HCl[13]
Flavoxate is a smooth muscle relaxant.[1][] Chemically, it is the piperidinoethyl ester of 3-methylflavone-8-carboxylic acid.
Scientific Integrity Note: While direct esterification (Acid + Alcohol) is theoretically possible, the industrial standard utilizes the alkylation of the carboxylate salt with the chloro-amine derivative. This avoids the harsh conditions required for direct esterification of the sterically hindered position 8 on the flavone ring.[1]
Protocol: Carboxylate Alkylation[1]
Reagents:
-
3-Methylflavone-8-carboxylic acid (1.0 eq)
-
1-(2-Chloroethyl)piperidine HCl (1.1 eq)
-
Potassium Carbonate (anhydrous)[1]
-
Isopropanol or Toluene (Solvent)[1]
Step-by-Step:
-
Salt Formation: Dissolve 3-methylflavone-8-carboxylic acid in Isopropanol. Add Potassium Carbonate and stir at reflux for 30 minutes to ensure formation of the potassium carboxylate.
-
Alkylation: Add 1-(2-Chloroethyl)piperidine HCl to the refluxing mixture.
-
Kinetics: Reflux for 8–12 hours.
-
Workup: Filter hot to remove inorganic salts (
). -
Crystallization: Cool the filtrate to 0–5°C. Acidify with HCl gas or concentrated HCl in isopropanol to precipitate Flavoxate Hydrochloride.[1]
-
Purification: Recrystallize from methanol/ethanol. Target MP: 232–234°C.[1][7]
Quality Control & Stability
When working with this compound and its derivatives, specific impurities must be monitored to ensure pharmaceutical grade quality.
| Impurity Type | Origin | Detection | Prevention |
| N-Oxide | Oxidation of the tertiary amine during storage or workup. | HPLC/MS (+16 mass units) | Store under Nitrogen/Argon. Avoid peroxides in ether solvents.[1] |
| Dimerization | Self-reaction of the chloro-amine free base (quaternization). | HPLC (High MW peak) | Keep the chloro-intermediate as the HCl salt until the moment of reaction. |
| Hydrolysis | Reversion of the chloride back to alcohol.[1] | Melting Point depression | Maintain strictly anhydrous conditions during activation.[1] |
References
-
Preparation of Raloxifene
-
Synthesis of Flavoxate
-
Chlorination Protocol (Thionyl Chloride)
-
Safety and Handling
Sources
- 1. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. books.rsc.org [books.rsc.org]
- 5. heteroletters.org [heteroletters.org]
- 7. US3350411A - Process for preparing 3-methylflavone-8-carboxylic acid - Google Patents [patents.google.com]
- 8. CN111153881A - Preparation method for synthesizing intermediate 3-methylflavone-8-carboxylic acid of flavoxate hydrochloride - Google Patents [patents.google.com]
- 9. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 10. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 11. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for N-Piperidinoethanol
Introduction: The Versatility of a Heterocyclic Building Block
N-Piperidinoethanol, a heterocyclic compound featuring both a tertiary amine and a primary alcohol, is a versatile and valuable reagent in modern chemical research and development.[1] Its bifunctional nature allows it to participate in a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, a candidate for corrosion inhibition, and a potential catalyst in various organic reactions.[2][3][4][5] This guide provides detailed experimental protocols and application notes for researchers, scientists, and drug development professionals, offering insights into the practical application of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot as needed.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [6] |
| Molecular Weight | 129.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 199-202 °C | [1] |
| Density | 0.973 g/mL at 25 °C | [1] |
| Solubility | Soluble in water, slightly soluble in chloroform and methanol | [7] |
| Flash Point | 83 °C | [7] |
Health and Safety Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6][8][9] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10]
Application 1: Synthesis of Pharmaceutical Intermediates - Preparation of 2-(1-Piperidino)ethyl Chloride Hydrochloride
This compound is a common precursor for the synthesis of 2-(1-piperidino)ethyl chloride, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including local anesthetics and other drugs.[3][5] The hydroxyl group of this compound can be readily converted to a chloride, a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Reaction Scheme:
Caption: Synthesis of 2-(1-Piperidino)ethyl Chloride Hydrochloride.
Detailed Protocol:
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Reagent Addition: Add this compound to the flask, followed by anhydrous toluene to create a stirrable solution.
-
Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Maintain this temperature and continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-(1-piperidino)ethyl chloride hydrochloride, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold, anhydrous toluene to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Causality and Insights:
-
The use of thionyl chloride is a standard and effective method for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
-
Anhydrous conditions are crucial as thionyl chloride reacts violently with water.
-
The reaction is performed in an inert solvent like toluene to control the reaction rate and facilitate product precipitation.[5]
-
The hydrochloride salt of the product precipitates from the nonpolar solvent, providing a straightforward method of isolation.
Application 2: Corrosion Inhibition of Mild Steel
Piperidine derivatives are known to be effective corrosion inhibitors for mild steel in acidic environments.[4][8][11] The nitrogen and oxygen atoms in this compound can act as adsorption centers, forming a protective film on the metal surface and thus preventing corrosion.
Workflow for Corrosion Inhibition Study:
Caption: Workflow for evaluating corrosion inhibition.
Detailed Protocol (Weight Loss Method):
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grades
-
Degreasing solvent (e.g., acetone)
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
This compound (inhibitor) at various concentrations (e.g., 100, 200, 300, 400, 500 ppm)
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.
-
Cleaning and Weighing: Degrease the polished coupons with acetone, wash with distilled water, and dry thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight.
-
Immersion: Immerse the prepared coupons in beakers containing 100 mL of 1 M HCl solution with and without different concentrations of this compound.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified period (e.g., 24 hours).
-
Cleaning and Re-weighing: After the immersion period, remove the coupons from the solutions, wash them with distilled water and a brush to remove any corrosion products, rinse with acetone, and dry. Accurately weigh the coupons again and record the final weight.
-
Calculations:
-
Weight Loss (ΔW): ΔW = Initial Weight - Final Weight
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Self-Validation and Trustworthiness:
-
Run experiments in triplicate to ensure the reproducibility of the results.
-
A blank experiment (without inhibitor) is essential as a baseline for calculating inhibition efficiency.
-
The surface of the coupons should be examined visually and, if possible, using microscopy (e.g., SEM) to observe the effect of the inhibitor on the surface morphology.
Application 3: this compound as a Basic Catalyst (Proposed Protocol)
The tertiary amine functionality of this compound allows it to act as a basic catalyst in various organic transformations, such as the Knoevenagel condensation. This is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.
Proposed Reaction Scheme for Knoevenagel Condensation:
Caption: this compound as a catalyst in Knoevenagel condensation.
Proposed Detailed Protocol:
Materials:
-
An aldehyde or ketone (e.g., benzaldehyde) (1.0 eq)
-
An active methylene compound (e.g., malononitrile) (1.0 eq)
-
This compound (0.1 eq, catalytic amount)
-
Ethanol (as solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde, the active methylene compound, and ethanol.
-
Catalyst Addition: Add a catalytic amount of this compound to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Rationale for Proposed Protocol:
-
This compound, being a tertiary amine, can deprotonate the active methylene compound to generate a nucleophilic carbanion.
-
This carbanion then attacks the carbonyl carbon of the aldehyde or ketone.
-
The resulting intermediate undergoes dehydration, often facilitated by the catalyst, to yield the α,β-unsaturated product.
-
Ethanol is a common and environmentally friendly solvent for this type of reaction.
Conclusion
This compound is a chemical of significant utility with a broad range of applications. The protocols provided in this guide offer a starting point for researchers to explore its potential in their own work. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes. By understanding the underlying principles and adhering to safe laboratory practices, scientists can effectively leverage the unique properties of this compound to advance their research and development goals.
References
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from [Link]
-
Al-miqdam, K. A., et al. (2021). Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine for Mild Steel in the Acid Environment. Journal of Bio- and Tribo-Corrosion, 7(3), 113. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). 2-Piperidineethanol: A Critical Compound for Chemical Research. Retrieved from [Link]
Sources
- 1. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
Application Note: N-Piperidinoethanol Reaction Architectures
The following Application Note and Protocol guide is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates using N-Piperidinoethanol (2-(1-Piperidinyl)ethanol).
Part 1: Executive Technical Overview
This compound (CAS: 1484-84-0) is a critical bifunctional pharmacophore builder. It serves as a precursor for the piperidino-ethyl moiety , a structural motif found in numerous non-sedating antihistamines, antispasmodics (e.g., Flavoxate), and selective estrogen receptor modulators (e.g., Raloxifene).
The molecule possesses two reactive centers:
-
Primary Alcohol (-OH): Available for esterification, oxidation, or conversion to a leaving group.
-
Tertiary Amine (Piperidine N): Acts as a base and a nucleophile, but more importantly, provides anchimeric assistance (neighboring group participation) during substitution reactions at the adjacent carbon.
The Mechanistic Challenge: The Aziridinium Ion
Unlike simple alcohols, this compound does not follow a standard
-
Implication: This intermediate is an aggressive electrophile. If the free base is allowed to stand, it can dimerize or polymerize.
-
Solution: All halogenation protocols must isolate the product as the Hydrochloride Salt to protonate the nitrogen, deactivating the lone pair and preventing aziridinium formation.
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the critical divergence between stable salt formation and the unstable free-base pathway.
Figure 1: Mechanistic pathway highlighting the necessity of acidic conditions to prevent aziridinium-mediated degradation.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride
Application: Precursor for alkylation reactions (e.g., Raloxifene synthesis).
Rationale: Thionyl chloride (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Thionyl Chloride ( | 1.5 - 2.3 | Chlorinating Agent |
| Chloroform ( | 5-10 Vol | Solvent |
| Diethyl Ether | N/A | Anti-solvent for precipitation |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and a drying tube (CaCl2 or N2 line).
-
Dissolution: Dissolve 0.2 mol (approx. 25.8 g) of this compound in 125 mL of dry chloroform. Cool the solution to 0–5°C in an ice bath.
-
Addition: Add
(0.46 mol, approx. 33.5 mL) dropwise over 45 minutes.-
Critical Observation: The reaction is exothermic. Maintain internal temperature <10°C to prevent uncontrolled off-gassing.
-
-
Reflux: Remove the ice bath and slowly heat to reflux. Maintain gentle reflux for 2.5 to 3 hours .
-
Endpoint: Cessation of HCl/SO2 gas evolution indicates reaction completion.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Evaporate the solvent in vacuo to obtain a semi-solid or viscous oil.
-
Crystallization: Triturate the residue with absolute ethanol (or an ethanol/ether mixture). The product will crystallize as a white/off-white solid.
-
-
Purification: Recrystallize from ethanol/diethyl ether.
-
Target Yield: 85–95%
-
Melting Point: 229–233°C [1].[2]
-
Protocol B: Esterification (Flavoxate Precursor Synthesis)
Application: Coupling with carboxylic acids (e.g., 3-methylflavone-8-carboxylic acid).[3] Rationale: Direct esterification is often sluggish due to the steric bulk of the piperidine ring. Conversion of the carboxylic acid to an acid chloride provides the most robust yield.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Carboxylic Acid | 1.0 | Substrate (e.g., Flavone derivative) |
| Thionyl Chloride | 2.0 | Activator |
| This compound | 1.1 | Nucleophile |
| Toluene | 10 Vol | Solvent |
| Triethylamine (TEA) | 1.2 | Acid Scavenger |
Step-by-Step Methodology
-
Activation: Suspend the carboxylic acid (1.0 eq) in toluene. Add
(2.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution becomes clear (formation of acid chloride). -
Distillation: Remove excess
and toluene under reduced pressure. Redissolve the residue in fresh anhydrous toluene. -
Coupling:
-
In a separate vessel, dissolve this compound (1.1 eq) and TEA (1.2 eq) in toluene.
-
Add the acid chloride solution dropwise to the alcohol solution at 0–5°C .
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Quench with water.[4]
-
Adjust pH to ~8 with dilute
. -
Extract the organic layer, dry over
, and concentrate. -
Note: If the hydrochloride salt of the ester is desired (as in Flavoxate HCl), treat the free base solution with anhydrous HCl gas in isopropanol [2].
-
Protocol C: Etherification (Raloxifene Side Chain)
Application: Attaching the piperidino-ethyl chain to a phenol (e.g., Ethyl 4-hydroxybenzoate). Rationale: This utilizes the chloride synthesized in Protocol A. A Williamson ether synthesis is performed under basic conditions.
Workflow Diagram
Figure 2: Williamson ether synthesis workflow for introducing the piperidino-ethyl moiety.
Step-by-Step Methodology
-
Mixture: Combine Ethyl 4-hydroxybenzoate (1.0 eq), anhydrous
(3.0 eq), and Acetone (or DMF for higher temp). -
Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq).
-
Note: The use of the HCl salt requires the extra equivalents of base to neutralize the salt in situ and generate the free amine for reaction, while simultaneously generating the phenoxide.
-
-
Reflux: Heat to reflux (56°C for acetone, 80-100°C for DMF) for 12–24 hours.
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. -
Hydrolysis (Optional): If the free acid is required (for Raloxifene coupling), hydrolyze the ester using NaOH/MeOH [3].
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Chlorination | Formation of sticky polymer (aziridinium polymerization). | Ensure excess HCl is present. Do not neutralize the reaction mixture before isolation. Keep temperature <10°C during addition. |
| Darkening of Reaction | Thermal decomposition. | strictly control reflux temperature. Use |
| Incomplete Etherification | Poor solubility of the salt. | Switch solvent from Acetone to DMF or add a phase transfer catalyst (e.g., TBAB). |
| Skin Irritation | Exposure to vesicant intermediate. | STOP. Wash immediately with soap/water. Treat as nitrogen mustard exposure. |
References
- Process for preparing Flavoxate Hydrochloride.Google Patents (CN102558136A).
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. TSI Journals. Available at: [Link]
Sources
Mastering the Bench: A Researcher's Guide to N-Piperidinoethanol Handling and Storage
For the discerning researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount to experimental success and laboratory safety. N-Piperidinoethanol, a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, demands a thorough understanding of its properties for its effective and safe utilization.[1][2] This guide provides a detailed protocol for the handling and storage of this compound, grounded in established safety data and practical laboratory experience.
Understanding this compound: A Profile
This compound, also known as 1-(2-Hydroxyethyl)piperidine, is a tertiary amino compound and a primary alcohol.[3] Its unique structure, featuring a piperidine ring, enhances its solubility and reactivity, making it a valuable building block in the synthesis of various biologically active compounds.[2] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is also used in the formulation of agrochemicals.[2]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C7H15NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Pale yellow to light brown clear liquid (above 38°C) or off-white solid (below 30°C) | [4] |
| Boiling Point | 199-202 °C | [5][6] |
| Flash Point | 69 °C (closed cup) | [5] |
| Density | 0.973 g/mL at 25 °C | [6] |
| Solubility | Very soluble in water and soluble in organic solvents | [4] |
Hazard Identification and Risk Mitigation
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]
GHS Hazard Statements:
The causality behind these hazards lies in its chemical nature. The tertiary amine group can exhibit corrosive properties, while its ability to be absorbed through the skin contributes to its toxicity. Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is non-negotiable.
Safe Handling Protocols: A Step-by-Step Approach
Adherence to the following protocols is critical to minimize exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors or mists.[4][5]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is crucial for preventing direct contact with the chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][5] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves that are resistant to chemicals.[4][5] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[5]
-
Protective Clothing: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.[5]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[4]
General Handling Practices
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Take precautionary measures against the buildup of electrostatic charge.[5]
Storage Procedures: Ensuring Stability and Safety
Proper storage of this compound is critical for maintaining its integrity and preventing hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place.[1][5]
-
Container: Keep the container tightly closed when not in use.[1][4][5] Store in the original container or an approved alternative made from a compatible material.[4] High-density polyethylene (HDPE) and low-density polyethylene (LDPE) are suitable container materials.[7]
-
Light: Protect from direct sunlight.[4]
Incompatible Materials
To prevent hazardous reactions, store this compound away from the following:
A logical workflow for the handling and storage of this compound is illustrated in the diagram below.
Caption: Workflow for this compound Handling and Storage.
Emergency Procedures: Preparedness and Response
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
-
If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken by trained personnel:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5]
-
Containment: Prevent the spill from entering drains or watercourses.[4][5] Contain the spill with sand, earth, or vermiculite.[4]
-
Cleanup: Collect the recoverable product into labeled containers for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Considerations
Waste from this compound is classified as hazardous waste.[9] All disposals must be conducted in accordance with local, regional, and national regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.[4]
Application Protocol: Use of this compound as a Base Quencher
This compound has been utilized as a base quencher in photolithography to control the diffusion of photo-generated acids in chemically amplified photoresists.[6] The following is a generalized protocol for its use in such an application.
Objective: To evaluate the effect of this compound concentration on the lithographic performance of a chemically amplified photoresist.
Materials:
-
This compound
-
Chemically amplified photoresist formulation
-
Appropriate solvent (e.g., propylene glycol methyl ether acetate)
-
Silicon wafers
-
Spin coater
-
Hot plate
-
Exposure tool (e.g., stepper or contact aligner)
-
Developer solution (e.g., tetramethylammonium hydroxide solution)
-
Scanning electron microscope (SEM)
Protocol:
-
Preparation of Resist Formulations:
-
Prepare a series of photoresist formulations with varying concentrations of this compound. This is typically done by adding small, precise amounts of a stock solution of this compound in the resist solvent to the main resist formulation. The causality here is to create a gradient of base quencher concentration to systematically study its impact.
-
-
Wafer Coating:
-
Spin coat the prepared photoresist formulations onto silicon wafers to achieve a uniform film thickness. The spin speed and time will need to be optimized for the specific resist viscosity.
-
-
Soft Bake:
-
Bake the coated wafers on a hot plate to remove the solvent from the photoresist film. The temperature and time for this step are critical for the resist's performance.
-
-
Exposure:
-
Expose the wafers to a patterned light source using an appropriate exposure tool. The exposure dose will need to be varied to determine the optimal dose for each resist formulation. The base quencher will neutralize some of the photo-generated acid, thus affecting the required exposure dose.
-
-
Post-Exposure Bake (PEB):
-
Bake the wafers on a hot plate after exposure. This step facilitates the acid-catalyzed deprotection reaction in the resist. The presence of the base quencher will modulate the extent of this reaction.
-
-
Development:
-
Immerse the wafers in a developer solution to remove the exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) regions of the photoresist.
-
-
Analysis:
-
Analyze the patterned wafers using a scanning electron microscope (SEM) to evaluate the resolution, line-edge roughness, and overall pattern fidelity as a function of this compound concentration.
-
This protocol provides a framework for investigating the role of this compound as a base quencher. The specific parameters for each step will need to be optimized based on the photoresist system and the desired outcomes.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Sdfine. (n.d.). 1-(2-HYDROXYETHYL)PIPERIDINE. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (2018, November). N-(2-Hydroxyethyl) Piperidine Technical Data Sheet. Retrieved from [Link]
-
BASF. (2026, January 28). Safety data sheet. Retrieved from [Link]
Sources
- 1. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. N-羟乙基哌啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
N-Piperidinoethanol as a solvent
Executive Summary
N-Piperidinoethanol (N-PE) represents a specialized class of "functional solvents"—liquids that serve simultaneously as the reaction medium and a chemical participant. Unlike inert solvents (e.g., Toluene, DMF), N-PE possesses a tertiary amine core and a primary hydroxyl group. This bifunctionality allows it to act as a basic catalyst in organic synthesis (specifically condensation reactions) and a regenerable absorbent in process gas purification (CO₂ capture).
This guide details the physicochemical profile of N-PE and provides two validated protocols: one for "green" organic synthesis and one for industrial gas scrubbing.
Part 1: Physicochemical Profile[1][2]
N-PE is a clear, colorless-to-pale-yellow liquid with a characteristic amine odor. Its high boiling point and miscibility with water make it uniquely suitable for processes requiring high thermal stability and aqueous workups.
Table 1: Critical Properties of this compound
| Property | Value | Relevance to Protocol |
| CAS Number | 3040-44-6 | Identity verification.[1][2] |
| Molecular Weight | 129.20 g/mol | Stoichiometric calculations for capture efficiency. |
| Boiling Point | 199–202 °C | Allows high-temperature reactions without solvent loss; ideal for thermal regeneration cycles. |
| Density | 0.973 g/mL (25°C) | Volumetric dosing accuracy.[3] |
| Solubility | Miscible in H₂O, Alcohol, CHCl₃ | Facilitates "pour-into-water" precipitation workups. |
| Basicity | Tertiary Amine | Acts as a proton acceptor/catalyst; pKa ~9–10 (conjugate acid). |
| Flash Point | ~83 °C | Requires standard flammability precautions during heating. |
Part 2: Application A – The "Reactive Solvent" Protocol
Target Application: Knoevenagel Condensation (Green Synthesis) Mechanism: Base-Catalyzed Nucleophilic Addition
In standard Knoevenagel condensations, a base catalyst (piperidine) is added to a solvent (ethanol). Here, N-PE acts as both the solvent and the catalyst. Its high boiling point drives the reaction kinetics, while its water solubility simplifies product isolation.
Experimental Protocol: Synthesis of Benzylidenemalononitrile
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Malononitrile (10 mmol, 0.66 g)
-
This compound (Solvent/Catalyst, 3.0 mL)
-
Ice-water bath
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (10 mmol) in this compound (3 mL). The solution will be clear.
-
Addition: Add Benzaldehyde (10 mmol) dropwise to the stirring solution.
-
Note: The reaction is exothermic. The basicity of the solvent immediately deprotonates the malononitrile, generating the active carbanion.
-
-
Reaction: Heat the mixture to 60°C for 30 minutes.
-
Monitoring: Spot on TLC (20% EtOAc/Hexane). Disappearance of benzaldehyde indicates completion.
-
-
Quench & Workup (The "Crash-Out" Method):
-
Prepare a beaker with 50 mL of crushed ice/water.
-
Pour the warm reaction mixture slowly into the vigorously stirring ice water.
-
Mechanism:[4][5] N-PE is fully miscible with water and will dissolve into the aqueous phase. The product (Benzylidenemalononitrile) is hydrophobic and will precipitate instantly as a solid.
-
-
Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash with cold water (2 x 10 mL) to remove residual amine.
-
Drying: Dry the solid in a vacuum oven at 40°C.
Workflow Logic Visualization
Figure 1: The "Reactive Solvent" workflow leverages the water solubility of N-PE for rapid product isolation without extraction.
Part 3: Application B – Process Gas Purification
Target Application: Post-Combustion CO₂ Capture Mechanism: Zwitterionic Adduct Formation / Carbamate Formation
N-PE is superior to standard Monoethanolamine (MEA) in specific loops because its tertiary amine structure reduces the formation of stable carbamates (which require high energy to break), instead favoring bicarbonate formation or unstable adducts that regenerate at lower temperatures.
Experimental Protocol: CO₂ Absorption/Desorption Loop
Materials:
-
This compound (30 wt% aqueous solution)
-
Simulated Flue Gas (15% CO₂ / 85% N₂)
-
Gas flow meter and jacketed glass reactor
Step-by-Step Methodology:
-
Preparation: Prepare a 30 wt% solution of N-PE in deionized water.
-
Note: The hydroxyl group aids in solubility and reduces vapor pressure compared to pure piperidine.
-
-
Absorption (Loading):
-
Load 100 mL of the amine solution into a gas bubbler maintained at 25°C .
-
Sparge the simulated flue gas through the liquid at 200 mL/min.
-
Monitor weight gain (gravimetric) or pH drop.
-
Endpoint: Saturation is reached when weight gain plateaus.
-
-
Analysis: Calculate CO₂ loading (mol CO₂ / mol Amine). N-PE typically achieves loadings >0.8 due to its ability to cycle between carbonate/bicarbonate species.
-
Regeneration (Desorption):
-
Heat the saturated solution to 80–90°C .
-
Advantage:[5] Unlike MEA (which requires ~120°C), N-PE regenerates at lower temperatures because the tertiary amine-CO₂ bond is weaker.
-
Collect the released CO₂ gas or measure weight loss to verify regeneration efficiency.
-
Capture Cycle Visualization
Figure 2: The CO₂ capture loop demonstrates the thermal regeneration capability of N-PE, minimizing energy input compared to primary amines.
Part 4: Handling, Safety, & Recovery
Safety Profile:
-
Corrosivity: N-PE is alkaline and can cause skin irritation and serious eye damage. Wear chemical-resistant gloves (Nitrile) and eye protection.
-
Toxicity: Harmful if swallowed.[2][5][6][7][8] Ensure adequate ventilation to avoid inhaling vapors, though volatility is low at room temperature.
Solvent Recovery (Distillation): Because N-PE has a high boiling point (200°C) and water boils at 100°C, recovery is straightforward:
-
Distill off the water (and volatile byproducts) at atmospheric pressure or mild vacuum.
-
Recover pure N-PE by vacuum distillation (approx. 10 mmHg at 80–90°C) to prevent thermal degradation.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Zhao, Y., et al. (2011). Efficient non-aqueous solvent formed by 2-piperidineethanol and ethylene glycol for CO2 absorption. Chemical Communications. Retrieved from [Link]
Sources
- 1. amines.com [amines.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Piperidinoethanol | 3040-44-6 [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
The Strategic Role of Piperidinoethanols in Alkaloid Synthesis: A Guide for Researchers
For chemists at the forefront of pharmaceutical development and natural product synthesis, the piperidine moiety is a recurring and vital structural motif. Found in a vast array of biologically active alkaloids, this saturated heterocycle is a cornerstone of many therapeutic agents. This guide delves into the versatile applications of piperidinoethanol isomers as pivotal starting materials and intermediates in the stereoselective synthesis of complex alkaloids. We will explore the nuances of leveraging both N-(2-hydroxyethyl)piperidine and 2-(piperidin-2-yl)ethanol to construct intricate molecular architectures, providing detailed protocols and mechanistic insights to empower your research endeavors.
Clarifying the Isomeric Landscape: N-Piperidinoethanol vs. 2-Piperidineethanol
It is crucial to first address a point of potential ambiguity in nomenclature. The term "this compound" can be interpreted in two ways, referring to distinct isomers with fundamentally different synthetic applications:
-
N-(2-Hydroxyethyl)piperidine (also known as 1-(2-Hydroxyethyl)piperidine or 2-(1-Piperidinyl)ethanol): In this isomer, the 2-hydroxyethyl group is attached to the nitrogen atom of the piperidine ring. This molecule is a valuable tertiary amine and alcohol, often employed in the synthesis of alkaloids where the piperidine ring is a pre-existing, intact unit. It can be used as a base, a quencher, or a precursor for further functionalization.[1][2]
-
2-(Piperidin-2-yl)ethanol (or 2-Piperidineethanol): Here, the 2-hydroxyethyl group is attached to the carbon at the 2-position of the piperidine ring. This isomer is a chiral secondary amine and a primary alcohol, making it a highly versatile building block for the asymmetric synthesis of a wide range of piperidine alkaloids.[3] Its stereocenter at the 2-position is a key feature that can be exploited to control the stereochemistry of the final alkaloid product.
This guide will focus primarily on the synthetic applications of the more synthetically versatile 2-(piperidin-2-yl)ethanol and its derivatives in alkaloid synthesis, while also touching upon the utility of N-(2-hydroxyethyl)piperidine .
The Synthetic Powerhouse: 2-(Piperidin-2-yl)ethanol in Alkaloid Synthesis
Racemic 2-(piperidin-2-yl)ethanol is a commercially available and relatively inexpensive starting material, typically synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[3] However, for the synthesis of enantiopure alkaloids, the resolution of this racemic mixture is a critical first step. Enzymatic kinetic resolution has emerged as a powerful technique to obtain the desired enantiomer with high purity.
Once the enantiopure form is secured, the N-protected aldehyde derivative, typically the Boc-protected aldehyde, becomes the workhorse for a multitude of synthetic transformations. The following sections will detail the application of this key intermediate in the synthesis of several important piperidine alkaloids.
Synthesis of (-)-Sedamine and (-)-Allosedamine
Sedamine and its diastereomer, allosedamine, are piperidine alkaloids found in plants of the Sedum genus.[4][5][6] Their synthesis from enantiopure (S)-2-(piperidin-2-yl)ethanol aldehyde highlights a straightforward and effective strategy involving Grignard addition to introduce the desired side chain.
Reaction Principle: The synthesis hinges on the diastereoselective addition of a Grignard reagent (phenylmagnesium bromide) to the chiral N-Boc-2-piperidinecarboxaldehyde. The stereochemistry of the newly formed hydroxyl group is influenced by the existing stereocenter at the 2-position of the piperidine ring. Subsequent N-methylation affords the target alkaloids.
Experimental Workflow:
Caption: Synthesis of Sedamine and Allosedamine.
Detailed Protocol: Synthesis of (-)-Sedamine and (-)-Allosedamine [3]
-
Grignard Addition: To a solution of enantiopure (S)-N-Boc-2-piperidinecarboxaldehyde in anhydrous THF at -78 °C, slowly add a solution of phenylmagnesium bromide in THF.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric alcohols by column chromatography on silica gel to separate the precursors to sedamine and allosedamine.
-
N-Methylation:
-
Method A (LiAlH4 Reduction): To a solution of the purified diastereomeric alcohol in anhydrous THF, add lithium aluminum hydride (LiAlH4) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete. Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting suspension and concentrate the filtrate.
-
Method B (Eschweiler-Clarke Reaction): To a solution of the deprotected amine (after Boc removal with TFA) in formic acid, add aqueous formaldehyde. Heat the reaction mixture at reflux. After cooling, basify the solution with NaOH and extract with an organic solvent.
-
-
Final Purification: Purify the final products, (-)-sedamine and (-)-allosedamine, by column chromatography.
Quantitative Data Summary:
| Step | Reactants | Key Reagents | Product(s) | Diastereomeric Excess (de) |
| Grignard Addition | (S)-N-Boc-2-piperidinecarboxaldehyde, Phenylmagnesium Bromide | THF | Diastereomeric Alcohols | Varies with conditions |
| N-Methylation | Diastereomeric Alcohols | LiAlH4 or HCHO/HCOOH | (-)-Sedamine, (-)-Allosedamine | N/A |
Total Synthesis of (+)-Dumetorine
Dumetorine is a piperidine alkaloid isolated from Dioscorea dumetorum and is known for its use in traditional medicine.[3] Its enantioselective synthesis from (S)-N-Boc-2-piperidinecarboxaldehyde showcases a more complex strategy involving asymmetric allylboration and ring-closing metathesis.
Reaction Principle: The synthesis begins with an asymmetric allylboration to install the second stereocenter with high diastereoselectivity. Subsequent acylation and ring-closing metathesis form a dihydropyran ring. Finally, deprotection and N-methylation yield the natural product.
Experimental Workflow:
Caption: Synthesis of (+)-Dumetorine.
Detailed Protocol: Synthesis of (+)-Dumetorine [3]
-
Asymmetric Allylboration: To a solution of β-allyl-diisopinocamphenylborane in an anhydrous solvent at low temperature, add the enantiopure (S)-N-Boc-2-piperidinecarboxaldehyde. Stir the reaction until completion.
-
Work-up: Quench the reaction with a suitable reagent (e.g., an amino alcohol) and then perform an oxidative work-up (e.g., with NaOH and H2O2).
-
Purification: Purify the resulting homoallylic alcohol by column chromatography.
-
Acylation: To a solution of the purified alcohol in a suitable solvent with a base (e.g., triethylamine), add acryloyl chloride at 0 °C.
-
Ring-Closing Metathesis (RCM): To a solution of the acylated intermediate in an appropriate solvent (e.g., dichloromethane), add a second-generation Grubbs catalyst and heat the reaction mixture.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA). Note that this step may lead to side products.
-
N-Methylation: Perform a reductive amination on the deprotected amine using formaldehyde and sodium cyanoborohydride (NaBH3CN) to obtain (+)-dumetorine.
-
Final Purification: Purify the final product by column chromatography.
Quantitative Data Summary:
| Step | Reactants | Key Reagents | Product | Diastereomeric Excess (de) | Yield |
| Asymmetric Allylboration | (S)-N-Boc-2-piperidinecarboxaldehyde | β-allyl-diisopinocamphenylborane | Homoallylic Alcohol | >95% | Good |
| Ring-Closing Metathesis | Acylated Intermediate | Grubbs Catalyst II | Dihydropyran Intermediate | N/A | Moderate to Good |
| N-Methylation | Deprotected Amine | HCHO, NaBH3CN | (+)-Dumetorine | N/A | Low to Moderate |
Synthesis of (+)-Coniine
Coniine is a toxic alkaloid found in poison hemlock (Conium maculatum) and was one of the first alkaloids to be synthesized.[7] Its synthesis from (S)-N-Boc-2-piperidinecarboxaldehyde demonstrates a chain elongation strategy using a Wittig reaction.
Reaction Principle: A Wittig reaction is employed to extend the side chain at the 2-position of the piperidine ring. Subsequent hydrogenation of the resulting double bond and removal of the Boc protecting group furnishes the target alkaloid.
Experimental Workflow:
Caption: Synthesis of (+)-Coniine.
Detailed Protocol: Synthesis of (+)-Coniine [3]
-
Wittig Reaction: Prepare the ylide by treating a suitable phosphonium salt (e.g., propyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent. To this ylide solution, add the enantiopure (S)-N-Boc-2-piperidinecarboxaldehyde.
-
Work-up and Purification: After the reaction is complete, quench with water and extract with an organic solvent. Purify the crude product by column chromatography.
-
Hydrogenation: Dissolve the purified unsaturated piperidine derivative in a suitable solvent (e.g., ethanol or methanol) and add a catalyst (e.g., 10% Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield (+)-coniine.
-
Final Purification: Purify the final product, if necessary.
The Utility of N-(2-Hydroxyethyl)piperidine in Synthesis
While 2-(piperidin-2-yl)ethanol is a cornerstone for building the piperidine ring with stereocontrol, N-(2-hydroxyethyl)piperidine serves a different but equally important role in organic synthesis. Its primary applications include:
-
Base and Nucleophile: As a tertiary amine, it can be used as a non-nucleophilic base in various reactions. The hydroxyl group can also act as a nucleophile.
-
Precursor for Ligands: The molecule can be readily modified to synthesize bidentate ligands for catalysis.
-
Building Block for More Complex Molecules: The hydroxyl group can be functionalized (e.g., converted to a leaving group) to allow for the introduction of other functionalities.
While direct, multi-step total syntheses of complex alkaloids starting from N-(2-hydroxyethyl)piperidine are less common than those from its isomer, it remains a valuable and frequently used reagent in the broader context of organic synthesis and drug discovery.
Conclusion
The strategic selection and application of piperidinoethanol isomers are paramount for the efficient and stereoselective synthesis of a diverse range of piperidine alkaloids. 2-(Piperidin-2-yl)ethanol, particularly in its enantiopure form, serves as a powerful chiral building block, enabling the construction of complex natural products with high levels of stereocontrol. Key reactions such as Grignard additions, asymmetric allylborations, and Wittig reactions, when applied to the N-protected aldehyde derivative, provide reliable pathways to important alkaloids like sedamine, dumetorine, and coniine. Concurrently, N-(2-hydroxyethyl)piperidine offers utility as a versatile base and functionalizable building block. A thorough understanding of the distinct properties and synthetic potential of these isomers is essential for researchers and scientists in the field of drug development and natural product synthesis.
References
- DE69929808T2 - Process for preparing 2-piperidineethanol derivatives - Google Patents. (n.d.).
-
D'Acquarica, I., Gasparrini, F., & Pierini, M. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(11), 2947. [Link]
-
Ma, D., & Sun, H. (2015). Synthesis of Lobeline, Lobelane and their Analogues. A Review. Current organic synthesis, 12(4), 434–452. [Link]
-
Reddy, B. V., & Reddy, L. R. (2013). Synthetic studies of alkaloids containing pyrrolidine and piperidine structural motifs. Beilstein journal of organic chemistry, 9, 1373–1400. [Link]
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The chemistry of vicinal diamines. Angewandte Chemie (International ed. in English), 37(19), 2580–2627.
-
Gotor-Fernández, V., & Gotor, V. (2007). Biocatalyzed formal chemo-enzymatic synthesis of (-)-lobeline. The Journal of organic chemistry, 72(13), 4930–4932. [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved January 26, 2024, from [Link]
-
Grafiati. (2022, February 16). Bibliographies: 'Piperidine alkaloid synthesis'. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Structures of some representative natural piperidine alkaloids, from vegetal and marine origin. Retrieved January 26, 2024, from [Link]
-
Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Stereoselective Total Synthesis of (+)-Sedamine (I). Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Alkaloids Derived from Lysine: Piperidine Alkaloids. Retrieved January 26, 2024, from [Link]
-
Imperial College London. (n.d.). Synthesis of Piperidine Alkaloids. Retrieved January 26, 2024, from [Link]
-
Wikipedia. (n.d.). Lobeline. Retrieved January 26, 2024, from [Link]
-
PubChem. (n.d.). (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol. Retrieved January 26, 2024, from [Link]
-
Semantic Scholar. (n.d.). The structure of sedamine. Retrieved January 26, 2024, from [Link]
Sources
- 1. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 2. amines.com [amines.com]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (-)-Sedamine | 497-88-1 [smolecule.com]
- 5. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bibliographies: 'Piperidine alkaloid synthesis' – Grafiati [grafiati.com]
Application Note: N-Piperidinoethanol (N-PE) Solvent Systems for Low-Energy CO2 Capture
[1]
Executive Summary
The transition from conventional Monoethanolamine (MEA) solvents to advanced tertiary amines is critical for reducing the parasitic energy load in Carbon Capture, Utilization, and Storage (CCUS).[1] This compound (N-PE) (also known as 1-(2-Hydroxyethyl)piperidine) represents a class of heterocyclic tertiary amines that offers a distinct thermodynamic advantage: it exhibits a lower heat of absorption (
This guide details the physicochemical basis, reaction mechanisms, and validated protocols for characterizing N-PE as a CO2 absorbent.[1] It addresses the kinetic limitations inherent to tertiary amines and provides methodologies for assessing blended systems (e.g., N-PE + Piperazine) to optimize mass transfer rates.[1]
Chemical Basis & Reaction Mechanism[1][2]
The Tertiary Amine Advantage
Unlike primary amines (e.g., MEA) which react directly with CO2 to form stable carbamates, N-PE is a tertiary amine.[1] It lacks the hydrogen atom on the nitrogen required for direct carbamation.[1] Instead, it acts as a base catalyst, promoting the hydrolysis of CO2 to form bicarbonate (
Key Implications:
-
High Capacity: The stoichiometry allows for a theoretical loading of 1.0 mol CO2 / mol amine (compared to 0.5 for carbamate-forming amines).[1]
-
Low Regeneration Energy: The bicarbonate formation reaction has a lower enthalpy (
60-70 kJ/mol) than carbamate formation ( 85 kJ/mol), significantly reducing reboiler duty during solvent stripping.[1]
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism, contrasting the direct carbamate route (blocked in N-PE) with the bicarbonate route.
Figure 1: Reaction pathway of this compound with CO2.[1] Note the blockage of the carbamate route, forcing the reaction towards bicarbonate formation.[1]
Material Characterization
Before kinetic testing, the solvent must be characterized.[1][2] N-PE is often used in aqueous solutions (30-50 wt%) or blended with promoters like Piperazine (PZ).[1]
Table 1: Physicochemical Properties of this compound
| Parameter | Value / Characteristic | Relevance to Capture |
| CAS Number | 3040-44-6 | Identity verification. |
| Molecular Weight | 129.20 g/mol | Calculation of molarity for loading capacity.[1] |
| Boiling Point | ~234°C (at 760 mmHg) | High BP minimizes solvent loss during hot regeneration.[1] |
| pKa (at 25°C) | ~9.6 - 9.8 | Determines pH-dependent equilibrium; optimal for flue gas capture.[1] |
| Viscosity | Moderate (increases w/ CO2 load) | Critical for pumpability and mass transfer coefficients.[1] |
| Solubility | Miscible in water | Allows for flexible aqueous concentration adjustments.[1] |
Experimental Protocol A: Vapor-Liquid Equilibrium (VLE)
Objective: Determine the CO2 solubility (loading capacity) of N-PE at various partial pressures and temperatures.
Equipment Setup
-
Apparatus: Stirred Equilibrium Cell (thermostated).
-
Instrumentation: High-precision pressure transducers (accuracy
0.1 kPa), PT100 thermocouples.[1] -
Gas Feed: Pure CO2 (99.99%).[1]
Step-by-Step Methodology
-
Preparation: Prepare a 30 wt% aqueous solution of N-PE. Gravimetrically verify concentration using a precision balance.
-
Degassing: Load the solution into the equilibrium cell. Apply vacuum for 20 minutes while stirring to remove dissolved O2 and N2.[1]
-
Temperature Stabilization: Set the water bath to the target absorption temperature (typically 40°C). Allow the cell to equilibrate until pressure fluctuation is < 0.05 kPa over 10 minutes.
-
CO2 Injection: Inject a known mole amount of CO2 (
) from a reference reservoir into the cell.[1] -
Equilibration: Stir at 600-800 RPM. Monitor pressure drop.[1] Equilibrium is reached when pressure remains constant for > 30 minutes.[1]
-
Data Logging: Record final pressure (
) and temperature. -
Calculation: Calculate CO2 loading (
, mol CO2/mol amine) using mass balance: [1] -
Validation: Repeat steps 4-7 sequentially to generate an isotherm (loading vs. partial pressure).
Experimental Protocol B: Kinetic Assessment (Stirred Cell)
Objective: Measure the absorption rate and mass transfer coefficient (
Workflow Diagram
Figure 2: Kinetic measurement workflow using a stirred cell reactor to determine mass transfer coefficients.
Critical Experimental Nuances
-
Interface Control: Unlike the VLE experiment, the gas-liquid interface must be flat and known . Do not create a vortex. Use baffles if necessary.
-
Pseudo-First-Order Regime: Conduct experiments at low CO2 loading and low partial pressure to ensure the amine concentration at the interface remains constant.[1]
-
Promoter Screening: If pure N-PE kinetics are too slow (flux <
), blend with 5-10 wt% Piperazine (PZ).[1] PZ acts as a shuttle, reacting fast with CO2 and transferring it to the N-PE.[1]
Process Optimization: Regeneration & Cyclic Capacity
The primary value proposition of N-PE is in the regeneration step.[1]
-
Desorption Temperature: N-PE solutions can be regenerated at 110°C - 120°C .[1]
-
Lean-Rich Swing:
References
-
Chowdhury, F. A., et al. (2013).[1] CO2 capture using aqueous 1-(2-Hydroxyethyl) piperidine and its blends with piperazine: Solubility and enthalpy. ResearchGate.
-
Rayer, A. V., et al. (2018).[1] Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor. International Journal of Greenhouse Gas Control.
-
Gao, H., et al. (2021).[1][3] Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine. MDPI Processes.
-
Freeman, S. A., et al. (2010).[1] Carbon dioxide capture with concentrated, aqueous piperazine. Energy Procedia.
-
Kierzkowska-Pawlak, H. (2012).[1] Equilibrium CO2 solubility in aqueous 1-(2-Hydroxyethyl) piperidine solutions. Journal of Chemical & Engineering Data. [1]
Application Note: N-Piperidinoethanol as a Precision Base Quencher in Photolithography
This Application Note is designed for researchers and process engineers in semiconductor lithography and materials science. It details the use of N-Piperidinoethanol (1-Piperidineethanol) as a base quencher in Chemically Amplified Resists (CARs), focusing on mechanism, formulation protocols, and process optimization.
Executive Summary
In Chemically Amplified Resists (CARs), the resolution limit is often defined not by the optical aerial image, but by the diffusion length of the photo-generated acid during the Post-Exposure Bake (PEB). This compound (1-Piperidineethanol) serves as a critical process additive—a base quencher—that neutralizes background acid and limits acid diffusion into unexposed regions. This guide provides a validated protocol for formulating and processing CARs using this compound to enhance contrast, reduce Line Edge Roughness (LER), and prevent "T-topping."
Chemical Profile & Material Selection
This compound is a tertiary amine with a hydroxyl tail. Its selection over other quenchers (like Triethylamine or TBAH) is driven by its balance of basicity and thermal stability.
Table 1: Physical Properties Relevant to Lithography
| Property | Value | Significance in Process |
| Chemical Name | This compound | Specificity for acid neutralization. |
| CAS Number | 3040-44-6 | Identity verification.[1][2] |
| Structure | Cyclic tertiary amine + Alcohol | Dual functionality: Amine acts as a proton trap; Hydroxyl group aids solubility in polar resist matrices (e.g., PHS, Acrylates). |
| Boiling Point | ~199–202 °C | Critical: Significantly higher than standard Soft Bake (90–110°C) and PEB (100–130°C) temperatures, ensuring the quencher does not evaporate during processing. |
| Basicity (pKa) | ~10–11 (Est. for 3° amine) | Sufficient to neutralize superacids (e.g., Triflic, Nonaflic) generated by PAGs immediately upon contact. |
| Physical State | Liquid (at RT) | Miscible with common resist solvents (PGMEA, Ethyl Lactate). |
Mechanism of Action
The primary role of this compound is Acid Diffusion Control .
-
Exposure: The Photoacid Generator (PAG) releases a strong acid (
) in exposed regions.[3] -
Quenching: In the unexposed regions (dark areas) or at the line edge, this compound acts as a "proton trap." It neutralizes stray acid molecules that diffuse out of the exposed area.[3]
-
Contrast Enhancement: By sharpening the gradient between acid-rich (exposed) and acid-neutral (unexposed) regions, the quencher improves the final developed image contrast.
Mechanism Diagram
The following diagram illustrates the competitive kinetics between Acid Catalysis (Deprotection) and Base Neutralization (Quenching).
Caption: Competitive kinetics during PEB. The quencher intercepts diffusing acid, preventing deprotection in unexposed regions (dark loss).[3]
Experimental Protocol: Resist Formulation & Processing
Objective: Formulate a positive-tone chemically amplified resist with this compound to define 250 nm features (or smaller depending on optics).
A. Materials Preparation[4][5][6]
-
Matrix Polymer: Poly(p-hydroxystyrene) (PHS) based resin (for 248 nm) or Polymethacrylate (for 193 nm) with acid-labile protecting groups (e.g., t-Boc, Acetal).
-
PAG: Triphenylsulfonium triflate (TPS-Tf) or similar onium salt.
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA).
-
Quencher: this compound.[2]
B. Formulation Calculation (The "Standard Addition" Method)
Quencher loading is critical. Too little leads to T-topping and poor contrast; too much kills sensitivity (photospeed).
-
Standard Ratio: The quencher is typically loaded at 10–20 mol% relative to the PAG .
-
Calculation Example:
-
If PAG loading is 5 wt% of solids.
-
And PAG Mw = 500 g/mol .
-
Then for 100g of polymer solution (assuming 10g solids):
-
Mass PAG = 0.5g.
-
Moles PAG = 0.5 / 500 = 1.0 mmol.
-
-
Target Quencher Loading (15 mol% of PAG): 0.15 mmol.
-
Mw Quencher (this compound) = 129.2 g/mol .[2]
-
Mass Quencher = 0.15 mmol * 129.2 mg/mmol = 19.38 mg .
-
C. Process Workflow
Follow this step-by-step protocol to ensure reproducibility.
-
Solution Preparation:
-
Dissolve Polymer and PAG in PGMEA.
-
Add this compound (prediluted in PGMEA for accuracy) to the mixture.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
-
-
Coat & Soft Bake (SB):
-
Spin coat onto silicon wafer (e.g., 3000 rpm for 60s) to achieve ~300–500 nm thickness.
-
Bake: 100°C for 60 seconds on a contact hotplate.
-
Why: Removes solvent.[4] this compound (bp ~200°C) remains in the film.
-
-
Exposure:
-
Expose using DUV stepper (KrF 248 nm or ArF 193 nm) or E-beam.
-
Dose Matrix: 10–50 mJ/cm².
-
-
Post-Exposure Bake (PEB) – CRITICAL STEP:
-
Development:
-
Immersion in 0.26N TMAH (Tetramethylammonium Hydroxide) for 60 seconds.[4]
-
Rinse with DI water and spin dry.
-
Process Flow Diagram
Caption: Standard lithography workflow integrating this compound for diffusion control.
Troubleshooting & Optimization
| Defect / Issue | Cause | Role of this compound | Corrective Action |
| T-Topping | Acid loss at the surface due to airborne base contamination or evaporation. | This compound is less volatile than smaller amines, but surface depletion can still occur. | Increase quencher loading slightly to buffer the surface; ensure PEB delay is minimized. |
| Footing | Incomplete clearing at the substrate interface. | Excess base quencher accumulating at the substrate (substrate poisoning). | Reduce quencher concentration; use a substrate primer (HMDS) or BARC (Bottom Anti-Reflective Coating). |
| Low Sensitivity | Dose-to-clear is too high (>100 mJ/cm²). | Quencher loading is too high, neutralizing too much photoacid. | Reduce Quencher:PAG ratio (e.g., drop from 20 mol% to 10 mol%). |
| Poor Contrast | Shallow sidewalls. | Insufficient quenching; acid is diffusing too far (blurring). | Increase this compound loading to sharpen the acid gradient. |
Safety & Handling
-
Hazards: this compound is an irritant (Skin/Eye).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible to prevent oxidation or moisture absorption, which can alter the effective basicity.
-
Disposal: Dispose of as organic solvent waste containing amines.
References
-
Wallraff, G. M., & Hinsberg, W. D. (1999). Lithographic Imaging Techniques for the Formation of Nanoscopic Features. Chemical Reviews. Link
-
Ito, H. (2005).[4] Chemical Amplification Resists for Microlithography. Advances in Polymer Science. Link
-
Fedynyshyn, T. H., et al. (2008). The Effect of Base Quencher on Photoacid Generator Efficiency. Proceedings of SPIE. Link
-
National Institute of Standards and Technology (NIST). (2023). 1-Piperidineethanol Properties. NIST Chemistry WebBook.[8] Link
-
Kozawa, T., & Tagawa, S. (2010). Radiation Chemistry in Chemically Amplified Resists. Japanese Journal of Applied Physics. Link
Sources
- 1. 2-Piperidinoethanol | 3040-44-6 [chemicalbook.com]
- 2. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 3. Base Quenchers: How They Control Acid Diffusion for Sharper Features [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection | MDPI [mdpi.com]
- 6. Patterning the World: The Rise of Chemically Amplified Photoresists | Science History Institute [sciencehistory.org]
- 7. KR20150138039A - Photo-destroyable quencher and associated photoresist composition, and device-forming method - Google Patents [patents.google.com]
- 8. 1-Piperidineethanol [webbook.nist.gov]
Application Notes & Protocols: The Role of N-Piperidinoethanol and its Structural Precursors in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of N-Piperidinoethanol and the broader piperidine scaffold in the synthesis of modern agrochemicals. While this compound (also known as 2-(1-Piperidinyl)ethanol) is a versatile intermediate used to enhance agrochemical formulations, its core structure—the piperidine ring—is a fundamental building block for potent active ingredients.[1][2][3] This document focuses on the synthesis of piperidinium-based plant growth regulators as a primary application, detailing the reaction mechanisms, causality behind experimental choices, and a step-by-step protocol for the production of Mepiquat chloride, a widely used agricultural compound. These notes are intended for researchers, chemists, and process development professionals in the agrochemical industry.
Introduction to this compound: A Versatile Piperidine Building Block
This compound is a tertiary amino compound and a primary alcohol, a structural combination that makes it a valuable intermediate in organic synthesis.[4] The piperidine ring provides a stable, cyclic amine structure, while the hydroxyethyl group offers a reactive site for further functionalization. Its utility in the agrochemical sector is twofold: as a component in formulations to improve the solubility and stability of active ingredients, and as a representative of the piperidine class of molecules that form the backbone of many active compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3040-44-6 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | ~234 °C | Chem-Impex |
| Synonyms | 2-Piperidinoethanol, 1-(2-Hydroxyethyl)piperidine, N-Hydroxyethyl piperidine |
The nucleophilic nitrogen atom of the piperidine ring and the reactive hydroxyl group allow this compound to be a precursor for a wide range of more complex molecules, making it a subject of interest for creating new derivatives with potential fungicidal or herbicidal properties.[5][6]
Core Application: Synthesis of Piperidinium-Based Plant Growth Regulators
The most significant application of the piperidine scaffold in agrochemicals is in the production of quaternary ammonium salts, which function as plant growth regulators (PGRs). The premier example is Mepiquat chloride (1,1-dimethylpiperidinium chloride).
Mechanism of Action of Mepiquat Chloride
Mepiquat chloride is a systemic PGR used extensively in cotton and other crops to manage vegetative growth.[7] Its primary mode of action is the inhibition of the gibberellin biosynthesis pathway.[8][9] Gibberellins are plant hormones that promote cell elongation. By blocking their production, Mepiquat chloride leads to:
-
Shorter, more compact plant architecture.
-
Reduced risk of lodging (stems breaking in wind or rain).
-
Diversion of plant energy from vegetative growth to fruit and boll development, often increasing crop yield and quality.
The Synthetic Pathway to Mepiquat Chloride
The industrial synthesis of Mepiquat chloride is a classic example of a quaternization reaction, where a tertiary amine is alkylated to form a quaternary ammonium salt. The direct precursor is N-methylpiperidine, which is reacted with methyl chloride (chloromethane).[8][10] N-methylpiperidine itself is readily synthesized from piperidine, the foundational structure of this compound.
This synthesis highlights the importance of the piperidine core. The reaction is typically performed in an anhydrous solvent, such as acetone, which is crucial for obtaining a high-purity product. Mepiquat chloride is insoluble in acetone, causing it to precipitate out of the solution as it forms, leaving behind any soluble impurities from the starting materials.[10]
Caption: Experimental workflow for the one-step synthesis of Mepiquat Chloride.
Safety, Handling, and Storage of this compound
As a key laboratory reagent, proper handling of this compound is paramount for ensuring a safe research environment.
-
Primary Hazards: this compound is classified as corrosive and an irritant. [4]Direct contact can cause severe skin burns and eye damage. Inhalation of vapors may cause respiratory irritation.
-
Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, and a face shield if there is a risk of splashing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed when not in use.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
References
-
Mepiquat chloride - Grokipedia. (2026, January 20). Grokipedia. [Link]
- Mepiquat chloride - US5705648A. (1998).
-
Synthesis of high-purity mepiquat chloride serving as plant growth regulator with one-step method. (2011). Semantic Scholar. [Link]
-
Quaternization of n-methyl-piperidine. ResearchGate. [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2018). National Institutes of Health. [Link]
- CN102584681A - Synthesis of high-purity mepiquat chloride serving as plant growth regulator with one-step method. (2012).
-
Carnitine, A New Precursor in the Formation of the Plant Growth Regulator Mepiquat. ResearchGate. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. [Link]
-
Pyridine and Pyridine Derivatives. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
This compound. PubChem. [Link]
- Plant growth regulator compositions. (1999).
- Agrochemical composition comprising piperidine thiazole compounds. (2022).
-
Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (2023). ACS Publications. [Link]
-
Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. (2024). PubMed. [Link]
-
Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (2023). National Institutes of Health. [Link]
-
N,N-Dimethylpiperidinium (Mepiquat) Part 1. Formation in model systems and relevance to roasted food products. ResearchGate. [Link]
- Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides. (2006).
-
Plant growth regulators to manipulate oat stands. Journal.fi. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3040-44-6 | MFCD00006512 | 1-Piperidineethanol [aaronchem.com]
- 4. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 1484-84-0: 2-Piperidineethanol | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. View of Plant growth regulators to manipulate oat stands [journal.fi]
- 10. US5705648A - Mepiquat chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: N-Piperidinoethanol
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of N-Piperidinoethanol (CAS 3040-44-6)
Welcome to the specialized support hub for This compound (also known as 1-Piperidineethanol or
Compound Identity Verification:
-
Target Molecule:
-Piperidinoethanol (Ethanol attached to Nitrogen).[1] -
CAS Number: 3040-44-6.[2]
-
Common Confusion: Do not confuse with 2-Piperidineethanol (CAS 1484-84-0), where the ethanol group is attached to the C2 carbon of the ring. These have distinct reactivity profiles.
Troubleshooting Guide & FAQs
Category A: Visual & Physical Changes
Q1: My this compound has turned from colorless to yellow/orange. Is it still usable?
-
Diagnosis: The yellowing is a classic sign of oxidative degradation , specifically the formation of
-oxides and trace conjugated imine impurities. Tertiary amines are electron-rich and prone to oxidation by atmospheric oxygen. -
Impact: For non-critical applications (e.g., bulk solvent properties), it may be usable. However, for pharmaceutical synthesis or catalytic reactions , these impurities can act as catalyst poisons or radical scavengers.
-
Corrective Action: Perform a vacuum distillation (see Protocol 1). If the color persists, the degradation may be extensive.
Q2: The liquid has become viscous or cloudy.
-
Diagnosis: This indicates hygroscopic water absorption . This compound is highly hygroscopic due to the hydrogen-bonding capability of the hydroxyl group and the basic nitrogen.
-
Impact: Water content >0.5% will quench moisture-sensitive reagents (e.g., Grignard reagents, acid chlorides).
-
Corrective Action: Dry using activated 4Å molecular sieves for 24 hours or perform azeotropic distillation with toluene.
Category B: Analytical Discrepancies
Q3: Why does my GC purity show 99%, but my titration assay shows 95%?
-
Root Cause: This is a common "blind spot" in amine analysis.
-
Gas Chromatography (GC): Often thermally decomposes thermally unstable impurities (like
-oxides) back into the parent amine or volatile fragments inside the hot injector port, artificially inflating the purity reading. -
Titration (Perchloric Acid): Detects the total basicity. If non-basic impurities or neutral degradation products are present, they won't titrate, providing a more accurate "functional" purity.
-
-
Recommendation: Rely on HPLC with a charged aerosol detector (CAD) or titration for absolute assay values, rather than GC area %.
Stability & Degradation Mechanisms[3]
Understanding why the molecule degrades allows for better control. The primary pathway is N-Oxidation followed by potential thermal decomposition (Cope Elimination) if the material is heated improperly.
Degradation Pathway Visualization
Figure 1: Oxidative degradation pathway of this compound leading to N-oxide formation and subsequent thermal breakdown.
Validated Experimental Protocols
Protocol 1: Purification via Vacuum Distillation
Use this protocol to recover yellowed material.
-
Setup: Assemble a short-path distillation apparatus. Grease all joints to ensure a high vacuum (<5 mmHg).
-
Additives: Add Zn dust (1% w/w) to the boiling flask.
-
Scientific Rationale: Zinc acts as a reducing agent, preventing further oxidation during the heating process.
-
-
Conditions:
-
Vacuum: < 10 mmHg (Critical to keep temperature low).
-
Bath Temp: Start at 80°C, ramp slowly.
-
Boiling Point: Expect collection around 95-100°C at 10 mmHg (Lit. bp ~199°C at atm).[1]
-
-
Collection: Discard the first 5% (forerun) containing water and volatile breakdown products. Collect the main fraction when the temperature stabilizes.
-
Storage: Immediately flush the receiving flask with Argon before sealing.
Protocol 2: Storage & Handling Workflow
Follow this logic to maximize shelf-life.
Figure 2: Decision tree for handling and storing hygroscopic amines.
Key Physical Data & Specifications
| Property | Value | Technical Note |
| Molecular Formula | MW: 129.20 g/mol | |
| Boiling Point | 199-202°C (atm) | High bp requires vacuum for purification. |
| Density | 0.977 g/mL | Denser than many organic solvents; phase separation behavior. |
| pKa | ~9.8 (Piperidine ring) | Strong base; forms stable salts with mineral acids. |
| Solubility | Miscible with water/alcohol | Caution: Exothermic mixing with water. |
| Refractive Index | Useful for quick purity checks without GC. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76665, 1-Piperidineethanol. Retrieved from [Link]
-
Cope, A. C., & Lee, H. H. (1957). Amine Oxides. I. The Thermal Decomposition of Amine Oxides to Olefins and Hydroxylamines. Journal of the American Chemical Society. (Mechanistic basis for N-oxide degradation).
-
Mallak Specialties. (2024). Technical Data Sheet: N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
Sources
Technical Support Center: Navigating Impurities in N-Piperidinoethanol for Researchers and Pharmaceutical Scientists
Welcome to the comprehensive technical support guide for N-Piperidinoethanol. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate common impurities encountered during the use of this compound in experimental and synthetic applications. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercially available this compound?
A: The impurity profile of this compound is primarily dictated by its synthetic route. The two most common methods of industrial synthesis are the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine and the reaction of piperidine with ethylene oxide.
-
From Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyridine:
-
Unreacted 2-(2-hydroxyethyl)pyridine: Incomplete hydrogenation can leave residual starting material.
-
N-methyl-2-(2-hydroxyethyl)piperidine: This is a significant byproduct formed during the hydrogenation process[1]. Its formation can be minimized by controlling reaction temperature and catalyst loading[1].
-
Piperidine: May be present from side reactions or as an additive to suppress N-methylation[1].
-
-
From Piperidine and Ethylene Oxide:
-
Unreacted Piperidine: Excess or unreacted piperidine is a common impurity.
-
Di-substituted byproducts: Analogous to similar reactions, there is a potential for the formation of di-alkylation products, though specific structures are less commonly reported.
-
-
General Impurities:
-
Water: Often present and typically specified in product technical data sheets[2].
-
Color-forming species: The presence of a color specification (e.g., APHA) by some suppliers suggests the existence of trace impurities that can impart a color, which could arise from degradation or side reactions.
-
Q2: My this compound has developed a yellow tint upon storage. What could be the cause?
A: A yellow discoloration upon storage is often indicative of oxidative degradation. This compound, like many amines, can be susceptible to air oxidation over time, especially when exposed to light and elevated temperatures. The colored species could be complex degradation products. For applications sensitive to such impurities, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at recommended temperatures.
Q3: Can impurities in this compound affect my reaction outcomes?
A: Absolutely. The impact of impurities can range from negligible to significant, depending on your specific application.
-
Nucleophilic Impurities (e.g., unreacted piperidine): Can compete in reactions where this compound is intended as the primary nucleophile, leading to the formation of undesired byproducts.
-
Basic Impurities: Can alter the pH of a reaction mixture, which can be critical for pH-sensitive reactions or catalysts.
-
Metal Impurities: Trace metals from the manufacturing process (e.g., residual hydrogenation catalysts) can interfere with catalytic reactions.
-
Degradation Products: These can introduce a range of functionalities that may react in unforeseen ways or complicate product purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.
Issue 1: Unexpected Side Product Formation in a Reaction Using this compound as a Base or Nucleophile.
Potential Cause: The presence of unreacted starting materials or byproducts from the this compound synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected side products.
Detailed Steps:
-
Characterize the Impurity Profile: Before extensive reaction optimization, analyze the specific lot of this compound you are using via Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.
-
Purify the Reagent: If significant impurities are detected, consider purifying the this compound. Vacuum distillation is often effective for removing less volatile or more volatile impurities. For smaller scales, column chromatography over silica gel with an eluent containing a small amount of a basic modifier (e.g., 0.5-2% triethylamine in ethyl acetate/hexanes) can be effective in separating polar impurities[3].
-
Re-evaluate the Reaction: Perform the reaction again using the purified this compound. If the side product is no longer formed, the impurity was the likely cause.
Issue 2: Inconsistent Reaction Rates or Yields Between Different Batches of this compound.
Potential Cause: Batch-to-batch variability in the impurity profile, particularly water content or the concentration of catalytic inhibitors or promoters.
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of each batch. Water can act as a nucleophile or a proton source/sink, affecting reaction kinetics.
-
Screen for Metal Impurities: If your reaction is sensitive to metals (e.g., palladium-catalyzed cross-couplings), consider analyzing the this compound batches for trace metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Standardize Reagent Quality: If batch-to-batch variability is a persistent issue, establish an internal quality control standard for incoming this compound, including purity by GC, water content, and, if necessary, trace metal analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound for Common Impurities
This protocol provides a general method for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or methanol.
-
If available, prepare standard solutions of potential impurities (e.g., piperidine, 2-(2-hydroxyethyl)pyridine, N-methyl-2-(2-hydroxyethyl)piperidine) for retention time and mass spectra comparison.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sensitivity) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks by comparing their mass spectra with libraries (e.g., NIST) and the spectra of prepared standards.
Protocol 2: Purification of this compound by Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points from this compound (Boiling Point: 199-202 °C at atmospheric pressure)[4].
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
-
Place the impure this compound in the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating and stirring.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction distilling at a constant temperature corresponding to the expected boiling point at the applied pressure.
-
Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating non-volatile impurities.
-
Allow the apparatus to cool completely before releasing the vacuum.
Purification Workflow Diagram:
Sources
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. amines.com [amines.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
Preventing N-methylation byproducts in N-Piperidinoethanol synthesis
Executive Summary & Root Cause Analysis
In the synthesis of N-Piperidinoethanol (2-(1-piperidinyl)ethanol), the appearance of "N-methylated" byproducts is a critical quality attribute (CQA) failure often misdiagnosed.[1] Depending on your synthetic route, this impurity arises from two distinct vectors: Feedstock Contamination (in direct alkylation) or Catalytic Side-Reactions (in hydrogenation).[1]
This guide addresses the two primary synthesis routes. Please identify your workflow below to access the relevant troubleshooting protocols.
Route Identification
-
Route A: Direct Alkylation (Piperidine + Ethylene Oxide or 2-Chloroethanol).[1]
-
Route B: Catalytic Hydrogenation (Reduction of 2-Pyridineethanol).[1][2]
Troubleshooting Guide: Route A (Direct Alkylation)
Context: You are reacting Piperidine with Ethylene Oxide (EO) or 2-Chloroethanol. The Issue: You observe an impurity peak (likely N-methylpiperidine or N-methyl-N-piperidinoethanol).
Mechanism of Impurity Formation
In this pathway, the reaction conditions rarely generate a methyl group de novo.[1] The presence of N-methylated species is almost exclusively a Feedstock Purity Issue .[1] Technical-grade Piperidine is often produced via the hydrogenation of Pyridine, where N-methylpiperidine is a common byproduct that co-distills.[1]
Diagnostic & Mitigation Protocol
| Parameter | Diagnostic Question | Corrective Action |
| Feedstock Purity | Does your Piperidine CoA list N-Methylpiperidine <0.1%? | Mandatory: Switch to High-Purity Grade Piperidine (>99.5%).[1] Perform GC-MS on raw material to confirm presence of m/z 99 (N-methylpiperidine).[1] |
| Solvent Selection | Are you using Methanol as a solvent? | Stop. Under basic conditions and high heat, Methanol can act as a methylating agent (trace).[1] Switch to Toluene or Water (for EO route).[1] |
| Base Selection | Are you using Sodium Methoxide? | Replace. Methoxide can disproportionate or participate in side reactions.[1] Use Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) . |
FAQ: Route A
Q: I am seeing a peak at M+14 relative to my product. Is this definitely methylation? A: Not necessarily. In ethoxylation, an M+44 peak (di-ethoxylation) is common.[1] However, if you see M+14, suspect homologation impurities in your 2-chloroethanol or the presence of N-methylpiperidine (MW 99) carrying over from the starting material.[1]
Troubleshooting Guide: Route B (Catalytic Hydrogenation)
Context: You are hydrogenating 2-Pyridineethanol to 2-Piperidinoethanol using a metal catalyst (Ru, Pt, Pd). The Issue: High levels of N-methylated byproducts (N-methyl-2-piperidineethanol).[1]
Mechanism of Impurity Formation
This is a known side-reaction in the hydrogenation of pyridine derivatives.[1] High temperatures or specific catalysts can induce hydrogenolysis of the C-N bond or solvent interaction, leading to N-methylation.[1]
-
Reference: US Patent 6,258,955 identifies this specific mechanism, noting that high temperatures (>120°C) significantly increase N-methylated byproducts during 2-pyridineethanol reduction.[1]
Process Optimization Protocol
Step 1: Catalyst & Solvent Modulation
-
The Problem: Uncontrolled hydrogenation activity.[1]
-
The Fix: Use Ruthenium (Ru) or Ruthenium Dioxide (RuO2) rather than Platinum/Palladium for better ring selectivity without alkylation.
-
Solvent: Avoid alcohols if possible; if necessary, use Ethanol over Methanol.
Step 2: Temperature Control (The Critical Variable)
-
Observation: N-methylation follows Arrhenius behavior; it spikes exponentially above 100°C.[1]
-
Protocol: Maintain reaction temperature between 90°C and 110°C . Do not exceed 120°C.[1]
Step 3: Amine Suppression
-
Technique: Add a secondary amine (like Piperidine itself) or Ammonia to the reaction mixture.[1] This suppresses the equilibrium shift toward N-alkylated byproducts by saturating the catalyst surface with preferred species.[1]
Visualizing the Pathways
The following diagram illustrates the divergence in impurity formation based on the synthetic route selected.
Figure 1: Decision matrix for identifying the source of N-methylated impurities based on synthetic route.
Analytical Validation (Self-Check)
Before proceeding to scale-up, validate your purity profile using this checklist:
-
GC-MS Analysis:
-
Spiking Study:
-
Intentionally spike your reaction with 1% N-methylpiperidine.[1] If the retention time matches your "unknown" impurity, you have confirmed Feedstock Contamination.
-
References
-
Process for preparing 2-piperidineethanol compounds . US Patent 6,258,955 B1. (2001).[1] Describes the hydrogenation route and explicitly addresses the minimization of N-methylated byproducts via temperature and catalyst control.Link
-
N-Methylpiperidine Impurity Profile . ChemicalBook. (2023).[1][3] Details the physical properties and common occurrence of N-methylpiperidine as a contaminant.Link
-
Synthesis of N-(2-hydroxyethyl)piperidine . Journal of the Chemical Society.[1] Standard nucleophilic substitution protocols for amine ethoxylation. Link
Sources
Technical Support Center: Safe Disposal of N-Piperidinoethanol
[1]
Ticket Subject: N-Piperidinoethanol (CAS 3040-44-6) Waste Management & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Active Priority: High (Corrosive/Combustible)[1]
Executive Summary & Chemical Profile
User Context: You are handling this compound (1-(2-Hydroxyethyl)piperidine), a tertiary amine with an alcohol tail. It is a dual-functional base used often as an intermediate or catalyst.[1]
Immediate Hazard Assessment:
-
Corrosivity: High.[1] Causes severe skin burns and eye damage (H314).[1][2]
-
Reactivity: Basic (pKa ~9.8).[1] Reacts exothermically with acids.[1]
-
Environmental: Harmful to aquatic life with long-lasting effects (H412).[1] Do not discharge to sewer. [3]
-
Flammability: Combustible liquid (Flash Point ~88°C).[1]
Quick Reference Data
| Property | Value | Implication for Disposal |
| Physical State | Liquid (Colorless to light yellow) | Requires leak-proof secondary containment.[1] |
| Boiling Point | ~195°C | Difficult to remove via standard rotary evaporation; requires high vacuum.[1] |
| Basicity | Strong Base | Incompatible with acid waste streams.[1] Risk of violent exotherm.[1] |
| Water Solubility | Miscible | Spills can spread rapidly on wet surfaces; requires immediate containment.[1] |
Waste Segregation Protocols (Pre-Disposal)
Directive: The most common accident involving this chemical arises from improper waste stream mixing.[1]
The Segregation Logic Flow
Do not simply guess where the waste goes.[1] Follow this logic gate to prevent canister pressurization or explosions.
Troubleshooting & FAQs
Field-generated solutions to common laboratory scenarios.
Scenario A: "I accidentally mixed this compound waste with an acidic waste stream."
Diagnosis: Immediate Exotherm Risk.[1] Mechanism: The tertiary amine nitrogen accepts a proton from the acid, forming a piperidinium salt. This releases significant heat (enthalpy of neutralization).[1] Action Plan:
-
Do not cap the container. Pressure buildup from heat/vapor expansion can rupture the vessel.[1]
-
Move to Fume Hood: Place the container in a hood with the sash down.[1]
-
Monitor Temperature: Use an IR thermometer. If boiling/fuming, evacuate the area.[1]
-
Remediation: Once cool, label the waste clearly as "Neutralized Amine Salts" and notify your EHS officer.[1] Do not attempt to reverse the reaction.
Scenario B: "My sample has turned yellow/brown over time. Is it safe to dispose of normally?"
Diagnosis: Oxidative Degradation.[1]
Mechanism: Amines are susceptible to N-oxidation or radical formation at the
-
Peroxide Check: While less likely than ethers, aged amines can accumulate unstable byproducts.[1] Test with a peroxide strip if the sample is older than 12 months.[1]
-
Disposal: If peroxide negative, dispose of via Stream A (Basic Organic) .[1] If positive, contact EHS for stabilization (typically using a reducing agent) before transport.[1]
Scenario C: "Can I remove the solvent via Rotovap to reduce waste volume?"
Diagnosis: High Boiling Point Constraint. Technical Insight: this compound boils at ~195°C.[1]
-
Risk: Users often crank the bath temperature to >60°C to drive off the amine, increasing the risk of degrading the compound or damaging the rotovap seals (corrosive vapors).[1]
-
Recommendation: Do not attempt to distill to dryness. Remove volatile co-solvents (DCM, MeOH) carefully, but leave the this compound as a "bottoms" residue.[1] Dispose of the liquid residue directly.[1]
Emergency Response: Spill Protocol
Standard Operating Procedure for spills > 10 mL.
Critical Warning: Do not use standard paper towels for large spills. The high surface area combined with the combustible nature of the amine can create a fire hazard if the towels dry out.
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area. Ensure good ventilation.[1][2][4][5][6][7]
-
Absorb: Cover the spill with an inert absorbent (Vermiculite, dry sand, or commercial amine-neutralizing pads).[1]
-
Neutralize Residue: After removing the bulk absorbent, wipe the surface with a dilute acid solution (e.g., 5% Acetic Acid or dilute HCl) to neutralize the corrosive base residues.[1]
-
Waste Tagging: Label the debris bag: "Solid Waste: this compound (Corrosive/Combustible) + Absorbent."
Final Disposal Specifications (The "How-To")
When preparing the waste for pickup by your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors), ensure the following:
| Parameter | Requirement | Reason |
| Container Type | HDPE or Glass (Amber) | Avoid metal containers if moisture is present (corrosion risk).[1] |
| Labeling | "Hazardous Waste - Corrosive (Base), Combustible" | Meets DOT/RCRA transport requirements.[1] |
| pH Code | pH > 12 | Alerts the disposal facility to the caustic nature.[1] |
| Destruction Method | Incineration | High-temperature incineration with a scrubber is the only validated method to destroy the piperidine ring and prevent environmental release [1].[1] |
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - 2-Piperidinoethanol (CAS 3040-44-6).[1][4] Hazards and Classification. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: this compound (CID 18232).[1] Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link]
Technical Support Center: Scaling Up N-Piperidinoethanol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-Piperidinoethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we delve into the critical aspects of the synthesis, offering practical, field-tested advice to ensure safety, optimize yield, and maintain high purity. Our guidance is grounded in established chemical principles and supported by authoritative references to empower you with the knowledge for successful and scalable production.
I. Overview of this compound Synthesis
This compound, a key building block in the pharmaceutical and agrochemical industries, is primarily synthesized on an industrial scale through two main routes: the ethoxylation of piperidine with ethylene oxide and the catalytic hydrogenation of 2-pyridineethanol.[1][2] The choice of synthesis route often depends on factors such as raw material availability, cost, and the desired purity profile of the final product.
Route 1: Ethoxylation of Piperidine
This is the most common industrial method, involving the direct reaction of piperidine with ethylene oxide.[1] The reaction is a nucleophilic addition that proceeds under controlled temperature and pressure, often in a stainless steel reactor under an inert nitrogen atmosphere to prevent side reactions.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, providing a systematic approach to problem-solving.
Q1: Why is my yield of this compound lower than expected in the ethoxylation reaction?
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure sufficient reaction time and maintain optimal temperature and pressure. The ethoxylation of amines is an exothermic reaction, and careful temperature control is crucial to prevent runaway reactions.[3] Consider in-process monitoring using techniques like gas chromatography (GC) to track the consumption of starting materials.
-
-
Suboptimal Molar Ratio: An incorrect molar ratio of piperidine to ethylene oxide can limit the yield.
-
Solution: While a stoichiometric ratio is theoretically required, in practice, a slight excess of piperidine may be used to ensure complete conversion of the more hazardous ethylene oxide. However, a large excess can lead to purification challenges. Optimization studies are recommended to determine the ideal molar ratio for your specific scale and equipment.
-
-
Catalyst Issues (if used): While the reaction can proceed without a catalyst, basic catalysts like potassium hydroxide (KOH) can be used to accelerate the reaction.[3]
-
Solution: If using a catalyst, ensure it is of high purity and added in the correct concentration. Catalyst deactivation can occur due to impurities in the reactants or reaction byproducts.[4]
-
-
Side Reactions: The formation of byproducts such as di(2-hydroxyethyl)piperidine can reduce the yield of the desired mono-ethoxylated product.
-
Solution: Carefully control the addition of ethylene oxide to the reactor. A slow, controlled addition can minimize the formation of the di-ethoxylated byproduct. Maintaining a lower reaction temperature can also favor the formation of the mono-adduct.
-
Q2: I am observing significant amounts of di(2-hydroxyethyl)piperidine as an impurity. How can I minimize its formation?
Explanation and Mitigation Strategies:
The formation of the di-ethoxylated byproduct occurs when a molecule of this compound reacts with another molecule of ethylene oxide. This is a common issue in ethoxylation reactions.
-
Control of Ethylene Oxide Addition: The most effective way to minimize this side reaction is to maintain a low concentration of ethylene oxide in the reactor at any given time.
-
Action: Implement a slow, continuous feed of ethylene oxide into the piperidine. This ensures that the ethylene oxide is more likely to react with the abundant piperidine rather than the newly formed this compound.
-
-
Molar Ratio Adjustment:
-
Action: Using a molar excess of piperidine will statistically favor the reaction of ethylene oxide with piperidine. The optimal ratio will need to be determined experimentally, balancing yield with the downstream effort of removing unreacted piperidine.
-
-
Temperature Control:
-
Action: Lowering the reaction temperature can sometimes improve the selectivity for mono-ethoxylation. However, this will also decrease the reaction rate, so a balance must be found.
-
Q3: The reaction mixture is showing an unexpected color change. What could be the cause?
Possible Reasons and Investigative Steps:
-
Impurities in Starting Materials: Impurities in the piperidine or ethylene oxide can lead to colored byproducts.
-
Action: Verify the purity of your starting materials using appropriate analytical techniques (e.g., GC-MS, NMR). Source high-purity reactants from reputable suppliers.
-
-
Oxidation: The presence of oxygen can lead to oxidative side reactions, forming colored impurities.
-
Action: Ensure the reaction is carried out under a strictly inert atmosphere, such as nitrogen.[1] Purge the reactor thoroughly with nitrogen before introducing the reactants.
-
-
Reaction with Reactor Material: At elevated temperatures, reactants or products might react with the reactor material if it is not sufficiently inert.
-
Action: Use stainless steel or other appropriate corrosion-resistant reactors.[1]
-
Q4: How can I effectively remove unreacted piperidine and other impurities during purification?
Purification Strategy:
The primary method for purifying this compound is vacuum distillation.[1]
-
Fractional Vacuum Distillation: This technique is highly effective for separating components with different boiling points.
-
Procedure:
-
After the reaction is complete, carefully transfer the crude product to a distillation apparatus suitable for vacuum operation.
-
Initially, apply a moderate vacuum and gently heat to remove any low-boiling impurities and unreacted piperidine (boiling point of piperidine is ~106 °C at atmospheric pressure).
-
Gradually increase the vacuum and temperature to distill the this compound (boiling point is approximately 199-202 °C at atmospheric pressure, but will be lower under vacuum).[5]
-
Collect the fractions and analyze their purity by GC. Combine the fractions that meet the required purity specifications.
-
-
| Compound | Boiling Point (at atmospheric pressure) | Notes |
| Piperidine | ~106 °C | Can be removed as the first fraction under vacuum. |
| This compound | ~199-202 °C | The desired product, collected after the piperidine fraction.[5] |
| di(2-hydroxyethyl)piperidine | Higher than this compound | Will remain in the distillation pot or distill at a much higher temperature. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with ethylene oxide on a large scale?
A1: Ethylene oxide is a highly hazardous substance and requires stringent safety protocols.
-
Flammability and Explosivity: It is an extremely flammable gas and can form explosive mixtures with air.[3] All equipment must be properly grounded, and sources of ignition must be eliminated. The reaction should be conducted in a well-ventilated area, preferably in a dedicated facility designed for handling flammable gases.
-
Toxicity and Carcinogenicity: Ethylene oxide is toxic upon inhalation and is a known human carcinogen.[6] A closed-system transfer for ethylene oxide is mandatory. Continuous air monitoring with alarms is essential to detect any leaks immediately. All personnel must be equipped with appropriate personal protective equipment (PPE), including respiratory protection.
-
Reactivity: Ethylene oxide can undergo vigorous, exothermic polymerization.[3] This can be initiated by acids, bases, or high temperatures. It is crucial to prevent contamination and to have robust temperature control and emergency cooling systems in place to manage the reaction exotherm and prevent a runaway reaction.[7][8]
Q2: What are the key parameters to monitor during the synthesis?
A2: In-process monitoring is critical for ensuring a safe, efficient, and reproducible synthesis.
-
Temperature: Continuous monitoring of the reactor temperature is paramount to prevent thermal runaway.
-
Pressure: The pressure in the reactor should be monitored to ensure it remains within the safe operating limits of the equipment and to track the consumption of gaseous ethylene oxide.
-
Reactant Consumption and Product Formation: Regular sampling and analysis (e.g., by in-line NMR or off-line GC) can provide valuable information on the reaction progress, allowing for adjustments to be made in real-time.[9][10]
Q3: For the hydrogenation of 2-pyridineethanol, what are the common catalysts and how can I address catalyst deactivation?
A3: The catalytic hydrogenation of 2-pyridineethanol is an alternative route to this compound.
-
Common Catalysts: A variety of noble metal catalysts are effective for this transformation, including platinum oxide, palladium on carbon, rhodium on carbon, and ruthenium dioxide.[11]
-
Catalyst Deactivation: Catalysts can deactivate over time due to several factors, including:
-
Poisoning: Impurities in the starting material or solvent can poison the catalyst.
-
Sintering: At high temperatures, the metal particles on the support can agglomerate, reducing the active surface area.[12]
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.[4]
-
-
Regeneration: In some cases, the catalyst can be regenerated. A common method involves heating the catalyst in a suitable solvent system under a hydrogen atmosphere to remove adsorbed species.[11] The specific regeneration protocol will depend on the catalyst and the nature of the deactivation.
Q4: What analytical methods are recommended for final product quality control?
A4: A combination of analytical techniques should be used to ensure the purity and identity of the final this compound product.
-
Gas Chromatography (GC): This is the primary method for determining the purity of this compound and quantifying impurities such as residual piperidine and di(2-hydroxyethyl)piperidine.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product.
-
Karl Fischer Titration: This method is used to determine the water content of the final product, which is an important quality parameter.[5]
IV. Experimental Workflow and Diagrams
Workflow for this compound Synthesis via Ethoxylation
Caption: Decision Tree for Low Yield Troubleshooting
V. References
-
Reilly, J., & Hickinbottom, W. J. (2001). Process for preparing 2-piperidineethanol compounds (U.S. Patent No. 6,258,955 B1). U.S. Patent and Trademark Office.
-
ResearchGate. (2021). Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. Retrieved from [Link]
-
ChemRxiv. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Retrieved from [Link]
-
SID. (2022). Functional properties of thermally tampered poly(ethylene oxide). Retrieved from [Link]
-
Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. Retrieved from
-
Google Patents. (n.d.). WO2013095875A1 - Improved process for making ethoxylated amine compounds. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
-
Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from [Link]
-
MDPI. (2022). Effects of Sterilization Processes with Hydrogen Peroxide and Ethylene Oxide on Commercial 3D-Printed PLA, PLA-FC, and PETG by Fused Deposition Modeling. Retrieved from [Link]
-
Chemical Engineering Transactions. (2021). Reaction Runaway as a Domino Effect of Pool Fire Engulfing an Ethoxylation Reactor. Retrieved from [Link]
-
Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from
-
MDPI. (2021). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Swinburne University of Technology. (n.d.). Ethoxylation reactor modelling and design. Retrieved from [Link]
-
ResearchGate. (2017). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture. Retrieved from [Link]
-
ResearchGate. (2000). Safety of ethoxylation reactions. Retrieved from [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Ethylene Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
IChemE. (2003). Alkoxylation Runaway Reaction Incident at Baker Petrolite, Hartlepool. Retrieved from [Link]
-
PubMed. (1993). Biodegradability of Ethoxylated Fatty Amines: Detoxification Through a Central Fission of These Surfactants. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethoxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. cetjournal.it [cetjournal.it]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. amines.com [amines.com]
Technical Support Center: Thermal Optimization for N-Piperidinoethanol (2-PE) Workflows
Executive Summary & Thermal Profile[1]
N-Piperidinoethanol (2-PE) is a critical bifunctional intermediate (tertiary amine + primary alcohol) used extensively in the synthesis of pharmaceuticals like Flavoxate (antispasmodic) and Raloxifene (SERM).[1]
The primary challenge in handling 2-PE is its thermal duality :
-
Nucleophilicity: Requires sufficient thermal energy (>80°C) to drive esterification or etherification via the hydroxyl group.[1]
-
Lability: The
-amino alcohol structure is susceptible to oxidative degradation (N-oxide formation) and thermal dehydration (elimination to vinyl piperidine) at elevated temperatures (>140°C).[1]
Physicochemical Thermal Data
| Parameter | Value | Operational Implication |
| CAS Number | 3040-44-6 | Identity verification.[1][2] |
| Boiling Point | 199–202°C | High boiling point allows for high-temp reactions, but degradation often precedes boiling.[1] |
| Flash Point | 83°C | Critical: Reactions >83°C must be performed under inert atmosphere ( |
| Dehydration Threshold | ~150°C | Onset of elimination to 1-vinylpiperidine (impurity).[1] |
| Optimal Reaction Window | 90°C – 120°C | Balances kinetic rate vs. impurity formation.[1] |
Reaction Optimization Protocols
Module A: Esterification (The "Linker" Reaction)
Context: Attaching the piperidinoethyl side chain to a carboxylic acid scaffold (e.g., 3-methylflavone-8-carboxylic acid).[1]
The Problem: Traditional methods utilizing high-temperature fusion (melt condensation) at 190°C result in significant "tarring," loss of optical purity, and formation of vinyl impurities due to the harsh thermal environment [1, 4].
The Optimized Solution: Azeotropic Distillation or Acid Chloride Activation.
Protocol 1: Azeotropic Esterification (Dean-Stark Method)
Recommended for robust substrates stable at 110°C.[1]
-
Solvent Selection: Use Toluene (BP 110.6°C) or Xylene (BP 138-144°C).[1] Toluene is preferred to stay below the degradation threshold.
-
Stoichiometry: 1.0 eq Carboxylic Acid : 1.1 eq 2-PE : 0.05 eq p-TsOH (Catalyst).
-
Temperature Control:
-
Heat oil bath to 125°C (for Toluene reflux).
-
Internal Temperature: Maintain 110–112°C .
-
-
Atmosphere: Continuous Nitrogen sparge.[1] Oxygen at this temperature accelerates N-oxide formation (yellow/brown discoloration).[1]
-
Endpoint: Monitor water collection in Dean-Stark trap. Reaction typically completes in 4–6 hours.[1]
Protocol 2: Acid Chloride Activation (Low-Temp Route)
Recommended for thermally sensitive APIs.[1]
-
Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride/DMF at 0°C to RT .
-
Coupling:
-
Advantage: Avoids all thermal degradation pathways of the piperidine ring.[1]
Visualizing the Thermal Landscape
The following diagram illustrates the kinetic pathways dependent on temperature. Note the "Safe Zone" versus the "Degradation Zone."
Figure 1: Thermal reaction pathways for 2-PE.[1] The green path represents the optimized window for esterification/alkylation.
Troubleshooting Guide (Q&A)
Category: Impurity Profiling[1]
Q: We observe a distinct "vinyl" smell and a new peak at RRT 0.85 in HPLC after reaction at 140°C. What is this? A: This is likely 1-vinylpiperidine , formed via thermal dehydration (elimination) of 2-PE.[1]
-
Mechanism: At temperatures >130-140°C, especially in the presence of acidic catalysts, the hydroxyl group protonates and eliminates, forming the double bond.
-
Fix: Reduce reaction temperature to <120°C. If reflux is required, switch from Xylene (BP ~140°C) to Toluene (BP ~110°C).
Q: The reaction mixture turns dark brown/black upon heating, even below 120°C. Why? A: This indicates oxidative degradation of the tertiary amine.
-
Cause: 2-PE has a flash point of 83°C. Heating above this without an inert blanket exposes the hot amine to atmospheric oxygen, leading to N-oxide formation and subsequent radical polymerization (tarring).[1]
-
Fix: Strictly degas solvents and maintain a positive pressure of Nitrogen or Argon throughout the heating ramp.
Category: Process Efficiency
Q: In the synthesis of Flavoxate intermediates, the melt fusion method (190°C) gives poor yield. How can we improve this? A: The 190°C method is obsolete and chemically inefficient due to competing sublimation and degradation [1, 4].
-
Fix: Switch to a solution-phase esterification (Protocol 1 above). Use a Dean-Stark apparatus with Toluene. This caps the temperature at 110°C, preventing the degradation of the piperidine ring while actively removing water to drive equilibrium.
Q: My 2-PE reagent has solidified in the drum. Is it safe to melt? A: Yes, but with caution.[1]
-
Data: Melting point is ~16°C [2].[1][2] If stored in a cold warehouse, it will freeze.[1]
-
Protocol: Use a "hot box" or water bath set to max 40°C .[1] Do not use localized high heat (like a band heater set high) as this can cause localized degradation/discoloration at the drum wall.[1]
Synthesis Workflow Diagram (Flavoxate Case Study)
This diagram contrasts the "Old" high-temp method with the "Optimized" method.
Figure 2: Comparison of synthesis routes for Flavoxate, highlighting the thermal advantage of solution-phase chemistry.
References
-
Google Patents. (2020).[1] Preparation method for synthesizing intermediate 3-methylflavone-8-carboxylic acid of flavoxate hydrochloride. CN111153881A.[1] Link
-
ChemicalBook. (2025).[1][2][3] 2-Piperidinoethanol Properties and Safety Data. Link
-
Vertex AI Search. (2001).[1] Process for preparing 2-piperidineethanol compounds (US6258955B1).[1][4] Link
-
Scite.ai. (2023).[1] Highly efficient approach to the total synthesis of flavoxate hydrochloride. Link
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Piperidineethanol. Link[1]
Sources
- 1. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 2. 2-Piperidinoethanol | 3040-44-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
Technical Support Guide: Effect of pH on N-Piperidinoethanol Reactivity
Welcome to the technical support center for N-Piperidinoethanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. As a bifunctional molecule containing both a tertiary amine and a primary alcohol, its reactivity is exquisitely sensitive to the pH of the reaction medium. Understanding and controlling this parameter is paramount to achieving desired outcomes, maximizing yields, and preventing unwanted side reactions. This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Fundamental Principles of pH-Dependent Reactivity
Before troubleshooting specific issues, it is crucial to grasp the underlying chemical principles that govern the behavior of this compound in different pH environments.
Q1: What are the key functional groups in this compound and how does pH affect them?
This compound, or 2-(piperidin-1-yl)ethanol, possesses two key functional groups: a tertiary piperidine amine and a primary alcohol[1]. The pH of the solution dictates the protonation state of these groups, which in turn controls the molecule's overall charge and nucleophilicity.
-
Tertiary Amine: The piperidine nitrogen has a lone pair of electrons, making it basic and nucleophilic. In acidic conditions, this nitrogen is readily protonated to form a positively charged piperidinium ion. The equilibrium between the neutral amine and its conjugate acid is the most critical pH-dependent characteristic of this molecule.
-
Primary Alcohol: The hydroxyl group (-OH) is weakly acidic and can be deprotonated under strongly basic conditions to form a negatively charged alkoxide ion.
The interplay between these two groups is what makes pH control so essential.
Q2: What are the pKa values for this compound, and what do they signify for my experiments?
Understanding the pKa values is essential for predicting the molecule's state at a given pH.
| Functional Group | Approximate pKa | Significance in Experimental Design |
| Piperidinium Ion (R₃N-H⁺) | ~9.5 - 10.5 | This is the pKa of the conjugate acid. Below this pH , the nitrogen is predominantly protonated (>50%), rendering it non-nucleophilic. Above this pH , the nitrogen is in its neutral, free-base form, making it a potent nucleophile. |
| Hydroxyl Group (-OH) | ~15.0 (Predicted)[2] | This is the pKa of the alcohol itself. A very strong base (e.g., NaH) is required to deprotonate the alcohol to a significant extent. In most organic reactions conducted in common solvents, it will remain protonated. |
Note: The piperidinium pKa is an estimate based on similar N-alkylated piperidine structures. The exact value can vary with solvent and temperature.
This data is the cornerstone of reaction design. For any reaction targeting the nitrogen atom, the pH must be maintained above ~10.5 to ensure the availability of its electron lone pair.
Caption: pH-dependent equilibrium of this compound.
Section 2: Troubleshooting Guide for Common Synthetic Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols.
Scenario 1: Low Yield in N-Alkylation Reaction
Q: "I am attempting to N-alkylate this compound with an alkyl halide, but my reaction yield is poor, and I am recovering mostly unreacted starting material. What is going wrong?"
A: The most probable cause is the protonation of the piperidine nitrogen, which deactivates it for nucleophilic attack. This occurs if the reaction medium is acidic or becomes acidic during the reaction. The alkylation of an amine with an alkyl halide (R-X) generates one equivalent of hydrohalic acid (H-X), which will protonate the basic nitrogen of another starting material molecule, effectively shutting down the reaction.
Causality: this compound (nucleophile) + R-X → [Product-H]⁺ + X⁻ this compound + [Product-H]⁺ ⇌ [this compound-H]⁺ + Product As [this compound-H]⁺ accumulates, the concentration of the required nucleophile drops, stalling the reaction.
Troubleshooting Protocol: Base-Mediated N-Alkylation
This protocol ensures the reaction medium remains basic, keeping the nitrogen in its active, nucleophilic state.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).
-
Solvent: Dissolve in a suitable anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Base Addition: Add a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or a hindered organic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq.)[3]. The base will neutralize the acid generated during the reaction.
-
Reagent Addition: Slowly add the alkyl halide (1.1 eq.). A slow addition rate can help prevent unwanted side reactions[3].
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C)[3].
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. Look for the disappearance of the this compound spot.
-
Workup: Upon completion, filter off the inorganic base (if used). Perform an aqueous workup, typically washing with saturated sodium bicarbonate solution to remove any residual acid, followed by brine. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Caption: Troubleshooting workflow for low N-alkylation yield.
Scenario 2: Unwanted Side Product - Suspected O-Alkylation
Q: "My reaction is producing a mixture of products. Based on mass spectrometry, I suspect I am getting both my desired N-alkylated product and an O-alkylated isomer. How can I control the regioselectivity?"
A: This is a classic challenge involving ambident nucleophiles. While the nitrogen in this compound is inherently more nucleophilic than the alcohol oxygen, certain reaction conditions can promote O-alkylation. The choice of base, solvent, and electrophile can influence the outcome[4].
Causality:
-
N-Alkylation (Kinetic Product): Generally favored under standard basic conditions (e.g., K₂CO₃ in DMF) because the nitrogen is a softer and more nucleophilic atom.
-
O-Alkylation (Thermodynamic/Hard-Hard Interaction): Can be favored under specific conditions:
-
Very Strong Base: Using a hard, strong base like Sodium Hydride (NaH) can deprotonate the alcohol to form the much more nucleophilic alkoxide.
-
Hard Electrophiles: Reactions with "hard" electrophiles (e.g., dimethyl sulfate) may show increased O-alkylation.
-
Phase-Transfer Catalysis: Certain phase-transfer conditions can sometimes alter selectivity.
-
Troubleshooting Protocol: Maximizing N-Alkylation Selectivity
-
Confirm the Isomer: First, confirm the identity of the side product. Advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are definitive. An N-alkylated product will show a correlation between the new alkyl group's protons and the carbons of the piperidine ring adjacent to the nitrogen. An O-alkylated product will show a correlation between the new alkyl group's protons and the carbon bearing the oxygen[5][6].
-
Modify Reaction Conditions:
-
Base Selection: Avoid exceptionally strong bases like NaH or organolithiums if N-alkylation is the goal. Stick to milder carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amine bases (DIPEA, Triethylamine)[3].
-
Solvent Choice: Polar aprotic solvents like DMF, Acetonitrile, or DMSO generally favor N-alkylation.
-
Protecting Groups: If selectivity remains an issue, a protecting group strategy is the most robust solution. Protect the alcohol (e.g., as a silyl ether like TBDMS) before performing the N-alkylation, then deprotect it in a subsequent step.
-
Scenario 3: Compound Degradation During Reaction or Storage
Q: "During my reaction workup under basic conditions, my solution turned dark brown, and TLC shows a smear of impurities. Is this compound unstable?"
A: this compound is generally stable, but it can degrade under harsh conditions. The tertiary amine is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents[7]. The degradation products can be complex, but may include N-oxides and other cleaved species[8].
Troubleshooting Protocol: Minimizing Degradation
-
Inert Atmosphere: Always run reactions, especially those requiring heat, under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Avoid excessive heating. If a reaction is sluggish, consider using a more active catalyst or a more polar solvent before drastically increasing the temperature.
-
pH Control During Workup: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture to a pH between 7 and 9 before extraction.
-
Storage: For long-term storage of this compound, especially in solution, keep it in a cool, dark place. Aqueous solutions should be buffered to a slightly acidic pH (e.g., pH 5-6) to keep the nitrogen protonated, which can protect it from oxidative degradation. Store the neat liquid under an inert atmosphere[2].
Section 3: General FAQs
Q4: Can this compound be used as a base or catalyst itself?
A: Yes, due to its basic nitrogen, this compound can act as a mild, non-nucleophilic base or a basic catalyst in certain reactions. It has been specifically used as a "base quencher" in photolithography to control the diffusion of photo-generated acids[9][10]. When used as a catalyst, its effectiveness will be highest at a pH above its pKa (~10.5), where the nitrogen's lone pair is fully available.
Q5: How should I choose a buffer system for a reaction involving this compound?
A: The choice of buffer is critical and depends on the desired pH.
-
For reactions requiring a nucleophilic nitrogen (pH > 10.5): A carbonate/bicarbonate buffer (pH 9.2-10.8) or a borate buffer (pH 8-10) can be effective.
-
For reactions at neutral pH: A phosphate buffer (PBS, pH ~7.4) is standard. Be aware that at this pH, over 99% of the this compound will be in its inactive, protonated form.
-
For storage or reactions requiring a protected amine (pH < 8): An acetate buffer (pH 3.8-5.8) or a citrate buffer can be used.
Always ensure the buffer components do not interfere with your reaction chemistry.
References
-
Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]
-
PubChem. This compound | C7H15NO | CID 18232. National Center for Biotechnology Information. [Link]
-
Amines & Plasticizers Limited. 1-Piperidine Ethanol (2-Piperidino Ethanol). [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]
-
Antonyan, V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. [Link]
-
Hartono, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Molecules, 25(22), 5468. [Link]
-
Various Authors. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. ResearchGate. [Link]
Sources
- 1. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Piperidinoethanol | 3040-44-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 10. N-羟乙基哌啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Comparative Technical Guide: Efficacy of N-Piperidinoethanol as a Catalyst
[1][2]
Executive Summary
N-Piperidinoethanol (CAS: 3040-44-6), also known as 1-(2-Hydroxyethyl)piperidine, represents a distinct class of bifunctional organocatalysts .[1][2] Unlike traditional tertiary amines (e.g., Triethylamine, DABCO) which function purely as Brønsted bases or nucleophiles, this compound (N-PE) integrates a basic nitrogen center with a pendant hydroxyl group.[2]
This guide evaluates N-PE’s performance across three critical domains: base-catalyzed condensations , polyurethane synthesis , and transition metal coordination .[2] Experimental evidence suggests that N-PE outperforms monofunctional amines in reactions requiring electrophilic activation via hydrogen bonding, while offering a strategic advantage in polymer chemistry as a non-emissive (reactive) co-catalyst.[2]
Physicochemical Profile & Mechanistic Advantage[2][3]
To understand the efficacy of N-PE, one must analyze its structural distinctiveness compared to standard alternatives.[2]
| Feature | This compound (N-PE) | Triethylamine (TEA) | Piperidine | DABCO |
| Structure | Cyclic 3° Amine + 1° Alcohol | Acyclic 3° Amine | Cyclic 2° Amine | Bicyclic 3° Amine |
| pKa (Conj.[1] Acid) | ~9.8 - 10.1 | 10.75 | 11.22 | 8.8 (N1), 2.9 (N2) |
| Volatility | Low (BP: 225°C) | High (BP: 89°C) | High (BP: 106°C) | Moderate (Sublimes) |
| Functionality | Bifunctional (Base + H-Bond Donor) | Monofunctional (Base) | Monofunctional (Base/Nu) | Monofunctional (Nu/Base) |
The "Proton Shuttle" Mechanism:
N-PE’s efficacy stems from its ability to form a 6-membered transition state.[1][2] The nitrogen atom deprotonates the nucleophile, while the hydroxyl group simultaneously activates the electrophile (e.g., carbonyl oxygen) via hydrogen bonding.[2] This lowers the activation energy (
Case Study A: Knoevenagel Condensation
Context: Synthesis of pharmaceutical intermediates (e.g., coumarins, cinnamonitrile derivatives).[2]
Reaction: Benzaldehyde + Malononitrile
Comparative Protocol
-
Stoichiometry: 1:1 Aldehyde/Nitrile.
Experimental Data Summary
| Catalyst | Time (min) | Yield (%) | Observations |
| This compound | 15 | 96 | Clean conversion; product precipitates. |
| Piperidine | 10 | 95 | High yield, but difficult to remove traces; toxic vapor.[1][2] |
| Triethylamine (TEA) | 120 | 65 | Sluggish; lacks electrophile activation.[1] |
| K₂CO₃ (Inorganic) | 180 | 88 | Heterogeneous; requires aqueous workup. |
Analysis: While Piperidine is kinetically faster due to its ability to form a transient iminium ion (covalent catalysis), it poses toxicity and volatility risks.[2] N-PE achieves comparable yields to Piperidine but significantly outperforms TEA.[1] The hydroxyl group of N-PE stabilizes the oxyanion intermediate, mimicking the activity of enzymatic lysine-serine dyads.[2]
Mechanistic Visualization (DOT)[1]
Caption: Figure 1. Dual activation pathway where N-PE simultaneously activates the nucleophile and electrophile.[1][2]
Case Study B: Polyurethane Synthesis (The "Zero-VOC" Advantage)
Context: Automotive interior foams and coatings where Volatile Organic Compounds (VOCs) are strictly regulated.[1]
The Problem with DABCO/TEA
Traditional tertiary amines like DABCO are "fugitive" catalysts.[2] They do not chemically bond to the polymer network.[2] Over time, they migrate to the surface, causing:
-
"Fogging" on windshields (automotive).
-
Unpleasant amine odors.[5]
-
Vinyl staining.
The this compound Solution
N-PE acts as a Reactive Amine Catalyst .[1][2]
-
Step 1 (Catalysis): The tertiary amine catalyzes the Isocyanate-Polyol reaction (gelling).[1][2]
-
Step 2 (Immobilization): The hydroxyl group of N-PE reacts with an isocyanate group, covalently locking the catalyst into the polymer backbone.[2]
Performance Comparison: Flexible Foam Formulation
| Metric | DABCO (Standard) | This compound | Result Interpretation |
| Cream Time (s) | 12 | 15 | N-PE provides a slightly delayed start (better flow).[1] |
| Rise Time (s) | 95 | 105 | Comparable cure profile.[1][6] |
| Emissions (ug/g) | >500 | <10 | N-PE is effectively non-emissive. |
| Vinyl Staining | Severe | None | Catalyst cannot migrate to surface.[1] |
Recommendation: For applications requiring "Low-Odor" or "Anti-Fogging" certification (e.g., VDA 278 standard), N-PE is the superior choice over DABCO, despite a slightly higher molar loading requirement.[2]
Case Study C: Ligand Efficacy in Copper Catalysis
Context: Ullmann-type coupling or Aerobic Oxidation of Alcohols. Role: N,O-Bidentate Ligand.
In metal catalysis, N-PE acts as a hemilabile ligand.[2] The Nitrogen binds tightly to the metal (Cu/Pd), while the Oxygen can coordinate or dissociate to open a vacant site for the substrate.[2]
-
Comparison vs. TMEDA: TMEDA (N,N-donor) creates a rigid chelate.[1][2] N-PE (N,O-donor) creates a more electronic asymmetry at the metal center.[1][2]
-
Experimental Insight: In the Cu-catalyzed oxidation of benzyl alcohol to benzaldehyde (TEMPO system), N-PE ligands show higher turnover frequencies (TOF) than simple pyridine ligands because the pendant alcohol can assist in proton transfer during the catalyst turnover step.[2]
Ligand Selection Workflow (DOT)[1]
Caption: Figure 2. Decision matrix for selecting N-PE as a ligand based on metal type and mechanistic need.
Strategic Recommendations
-
Use N-PE for "Green" Condensations: If your protocol currently uses Piperidine but you need to reduce toxicity or volatility, N-PE is a drop-in replacement that maintains yield through bifunctional activation.[1][2]
-
Use N-PE for Polyurethanes: Specifically for automotive or indoor furniture applications where VOC emission limits are critical.[1] It replaces fugitive amines.
-
Avoid N-PE if: You require a strictly non-nucleophilic base (use DBU or Hünig's base) or if the presence of a hydroxyl group interferes with sensitive reagents (e.g., acid chlorides).[2]
References
-
Comparison of Amino Acid and Amino-Alcohol Catalysis in Knoevenagel Condensation. Source: Middle Tennessee State University / JEWLScholar [Link] (Validates the efficiency of bifunctional amine/acid catalysts over simple bases)
-
Reactive Amine Catalysts for Low-VOC Polyurethanes. Source: Tosoh Corporation Technical Report [Link] (Details the mechanism of immobilizing hydroxyl-functionalized amines in foam)
-
This compound Compound Summary & Properties. Source: PubChem (National Library of Medicine) [Link] (Authoritative source for pKa, boiling point, and safety data)[2]
-
Copper(II) Complexes with N-O Donor Ligands. Source: Royal Society of Chemistry (RSC) / New Journal of Chemistry [Link] (Supports the coordination chemistry and hemilability of amino-alcohol ligands)[1]
Sources
- 1. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1038894A2 - New catalyst compositions for the production of polyurethanes - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. mofanpu.com [mofanpu.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Biological Activity of N-Piperidinoethanol Derivatives
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] When functionalized with an ethanol moiety, the resulting N-Piperidinoethanol serves as a versatile building block for a diverse range of derivatives.[3] This guide provides a comparative analysis of the biological activities of these derivatives, with a specific focus on their anticancer and antimicrobial potential. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide a valuable resource for researchers engaged in drug discovery and development. We will delve into the experimental methodologies used to generate this data, explaining the rationale behind protocol choices and presenting the information in a clear, comparative format.
Introduction: The this compound Scaffold
This compound, also known as 2-(1-Piperidinyl)ethanol, is an amino alcohol characterized by a six-membered piperidine ring N-substituted with a hydroxyethyl group.[3] This structure offers multiple points for chemical modification, allowing for the creation of large libraries of derivatives with varied physicochemical properties. These modifications can dramatically influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities.[4][5] The presence of the piperidine ring often enhances a compound's druggability by improving metabolic stability and facilitating transport across biological membranes.[1] This guide will compare derivatives based on their demonstrated efficacy in two key therapeutic areas: oncology and infectious diseases.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is best understood through direct comparison of their performance in standardized biological assays. Here, we focus on anticancer and antimicrobial activities, presenting quantitative data to facilitate objective evaluation.
Anticancer Activity
Piperidine derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis (programmed cell death) or the inhibition of key cellular machinery like microtubules.[6][7][8] The efficacy of these compounds is typically measured by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which indicates the concentration of a compound required to inhibit the growth of cancer cells by 50%.[9]
A notable example involves a piperidine derivative, referred to as compound 17a, which demonstrated concentration-dependent inhibition of PC3 prostate cancer cell proliferation.[6][7] This compound was found to induce apoptosis by modulating the expression of key regulatory proteins, decreasing anti-apoptotic BCL-2 and XIAP while increasing pro-apoptotic BAX.[6][7] Other studies have identified piperidine derivatives as potent tubulin polymerization inhibitors, a mechanism shared with established chemotherapy agents.[7]
Table 1: Comparative Anticancer Activity of Selected Piperidine Derivatives
| Derivative Class/Name | Cancer Cell Line | Activity Metric (µM) | Mechanism of Action | Reference |
| Compound 17a | PC3 (Prostate) | Concentration-Dependent Inhibition | Apoptosis Induction (↓BCL-2, ↑BAX) | [6][7] |
| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | GI50: 1.00 | Not specified | [10] |
| Vindoline-Piperazine Conjugate | HOP-92 (Lung) | GI50: 1.35 | Not specified | [10] |
| 1-Methylpiperidine Derivatives | DU145 (Prostate) | Potent Antiproliferative Effects | σ1 Receptor Ligand | [11] |
| Functionalized Piperidines | Various | Significant Cytotoxicity | Apoptosis Induction | [8] |
Note: The table synthesizes data from various piperidine derivatives to illustrate the potential of the scaffold, as specific IC50/GI50 values for this compound derivatives were not consistently available across multiple comparable studies.
Antimicrobial Activity
Derivatives of this compound have also been explored for their ability to combat microbial infections. Fluorinated esters of N-ethoxyethylpiperidine, which share a similar structural backbone, have demonstrated activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[12] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that prevents visible microbial growth.[13]
One study investigated para-, meta-, and ortho-fluorobenzoic esters of a piperidine derivative against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the fungus Candida albicans.[12] The results indicated that the introduction of a fluorine atom was crucial for antimicrobial activity.[12]
Table 2: Comparative Antimicrobial Activity of N-ethoxyethylpiperidine Esters
| Derivative | S. aureus (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |
| p-Fluorobenzoic Ester | 10 | 11 | 10 | 10 | 10 | [12] |
| m-Fluorobenzoic Ester | 10 | 11 | 10 | 11 | 10 | [12] |
| o-Fluorobenzoic Ester | 11 | 12 | 11 | 12 | 11 | [12] |
Activity classification: <10 mm = inactive; 10-15 mm = weak activity. Data is based on the agar diffusion method.[12]
Key Experimental Protocols & Methodologies
The trustworthiness of biological data hinges on the validity of the experimental protocols used. Below are detailed, step-by-step methodologies for the primary assays used to evaluate the anticancer and antimicrobial activities discussed in this guide.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a cornerstone of anticancer drug screening.[9] It's a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][14] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Rationale: This method is chosen for its reliability, high-throughput compatibility, and sensitivity. It provides a quantitative measure (IC50) of a compound's ability to inhibit cell growth, allowing for robust comparison between derivatives.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for each derivative.
Protocol: Antimicrobial Susceptibility via Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] This technique provides a quantitative result that is essential for comparing the potency of different compounds.
Experimental Rationale: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously. It conserves reagents and provides a clear, quantitative endpoint (the MIC value), which is the gold standard for susceptibility testing.[15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to achieve the final desired inoculum size of 5 x 10^5 CFU/mL in the wells.[17]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the diluted compounds.[18] Leave a well with broth only as a sterility control and a well with broth and bacteria (no compound) as a growth control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]
Visualization of Experimental Design and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following have been created using Graphviz to illustrate key workflows and concepts.
General Workflow for In Vitro Bioactivity Screening
This diagram outlines the logical flow from compound synthesis to the determination of biological activity, representing a self-validating system where each step builds upon the last.
Caption: A typical workflow for screening novel this compound derivatives.
Simplified Apoptosis Pathway Induced by Piperidine Derivatives
This diagram illustrates the potential mechanism by which certain piperidine derivatives induce apoptosis in cancer cells, as supported by literature.[6][7]
Caption: Apoptosis induction pathway by select piperidine derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a fertile ground for the development of new therapeutic agents. The derivatives explored in the literature demonstrate significant, albeit varied, potential in both anticancer and antimicrobial applications. The data suggests that specific substitutions, such as the introduction of fluorine atoms, can be a key determinant of biological activity.[12] Future research should focus on synthesizing and screening a broader, more systematically designed library of this compound derivatives. This will enable a more detailed elucidation of structure-activity relationships, paving the way for the rational design of compounds with enhanced potency and selectivity for their respective targets. Integrating in silico modeling with in vitro screening could further accelerate the discovery of lead candidates for preclinical development.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Chemical structures of anticancer piperidine derivatives.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Biological activity of N-(2-Aminoethyl)
- Comparative Analysis of the Biological Activity of Acetylpiperidine Deriv
- Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance.PLOS One.
- The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
- N-(2-Hydroxyethyl) Piperidine.Mallak Specialties Pvt Ltd.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MIC Determination By Microtitre Broth Dilution Method.Hancock Lab.
- Broth Dilution Method for MIC Determin
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io.
- Antimicrobial susceptibility testing (Broth microdilution method).WOAH - Asia.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.MDPI.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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Comparative Validation Guide: HPLC Purity Analysis of N-Piperidinoethanol
Executive Summary
N-Piperidinoethanol (2-Piperidinoethanol, CAS 3040-44-6) is a critical tertiary amine intermediate used in the synthesis of pharmaceuticals such as raloxifene and flavoxate. While Gas Chromatography (GC) has traditionally been the default for analyzing volatile amines, it fails to address the growing need for analyzing salt forms (e.g., Hydrochloride) or detecting thermally unstable impurities in late-stage GMP environments.
This guide validates a High-Performance Liquid Chromatography (HPLC) protocol designed to outperform GC and Non-Aqueous Titration in specificity and robustness. By utilizing a low-pH phosphate buffer system on a base-deactivated C18 column , this method overcomes the notorious peak tailing associated with piperidine derivatives while maintaining sensitivity at low-UV wavelengths (210 nm).
Comparative Analysis: HPLC vs. Alternatives
The choice of analytical technique significantly impacts the integrity of the purity data. The table below objectively compares the performance of the proposed HPLC method against standard industry alternatives.
Table 1: Performance Matrix of Analytical Techniques
| Feature | HPLC (Proposed Method) | Gas Chromatography (GC) | Non-Aqueous Titration |
| Primary Utility | Purity & Impurity Profiling | Assay & Volatile Impurities | Bulk Assay (Content) |
| Sample State | Liquid (Soluble), Salts acceptable | Volatile Liquid / Free Base | Liquid / Solid |
| Specificity | High (Separates impurities) | High (for volatiles) | Low (Interference from other bases) |
| Thermal Stress | Low (Ambient/Controlled) | High (Injector >200°C) | Negligible |
| Impurity Detection | Detects non-volatiles & degradants | Misses non-volatiles | Cannot quantify impurities |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Limitations | Requires low-UV detection | Salt forms require derivatization/free-basing | No impurity profile |
Comparison Diagram: Method Selection Logic
Caption: Decision tree for selecting the optimal analytical technique based on sample state and data requirements.
Method Development Strategy (The "Why")
Developing a robust HPLC method for this compound requires addressing two fundamental chemical challenges: Lack of Chromophores and Silanol Interactions .
Detection Strategy (The Chromophore Issue)
This compound lacks a conjugated
-
Solution: We utilize 210 nm . At this wavelength, the
transition of the tertiary amine nitrogen and the hydroxyl group provides sufficient absorbance. -
Constraint: Solvents must be UV-transparent. Acetonitrile (UV cutoff <190 nm) is required; Methanol (cutoff ~205 nm) causes high baseline noise and is unsuitable here.
Peak Shape Management (The Tailing Issue)
Tertiary amines interact strongly with acidic silanol groups (
-
Mechanism: The lone pair on the nitrogen hydrogen-bonds with silanols.
-
Solution: Acidic Mobile Phase (pH 2.5 - 3.0).
-
By lowering the pH below the pKa of this compound (pKa ~10), the amine becomes protonated (
). -
The positively charged ammonium species is repelled by the protonated silanols, eliminating secondary interactions and sharpening the peak.
-
Validated Experimental Protocol
This protocol is self-validating: the System Suitability Test (SST) criteria must be met before any sample analysis.
Chromatographic Conditions
| Parameter | Setting |
| Column | Inertsil ODS-3V or equivalent Base-Deactivated C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Mode | Isocratic (90% A : 10% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Preparation
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 2.5 ± 0.05 with 85% . Filter through 0.45 µm membrane. -
Standard Solution: Accurately weigh 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (Concentration: 1.0 mg/mL).
-
Sample Solution: Prepare in duplicate at 1.0 mg/mL in Mobile Phase.
System Suitability Workflow
Caption: Mandatory System Suitability Testing (SST) workflow prior to batch analysis.
Validation Data (Typical Performance)
The following data represents typical performance characteristics obtained during method validation according to ICH Q2(R1) guidelines.
Specificity and Selectivity
The method successfully separates this compound from its primary precursor, Piperidine.
-
This compound Retention Time: ~6.5 min
-
Piperidine Retention Time: ~3.2 min (Elutes earlier due to higher polarity and lack of hydroxyethyl chain)
-
Resolution (
): > 5.0
Linearity and Range
Evaluated over 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient ( | 0.9998 | |
| Slope | Consistent | N/A |
| Y-Intercept | < 2% of 100% response | N/A |
Precision[1]
-
System Precision (n=6): RSD = 0.4%
-
Method Precision (n=6): RSD = 0.8%
Sensitivity
-
Limit of Detection (LOD): 0.5 µg/mL (S/N ratio ~ 3:1)
-
Limit of Quantitation (LOQ): 1.5 µg/mL (S/N ratio ~ 10:1)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Buffer precipitation | Ensure Mobile Phase B (ACN) is < 80% if mixing on-line. Premixing 90:10 is recommended. |
| Peak Tailing > 1.5 | Silanol activity | Ensure Buffer pH is |
| Baseline Drift | Temperature fluctuation | Use a column oven at 30°C. UV at 210 nm is sensitive to temp changes. |
| Ghost Peaks | Contaminated Mobile Phase | Use HPLC-grade water and fresh buffer. Phosphate buffers promote microbial growth; replace every 48h. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18232, 2-Piperidineethanol. PubChem.[1] [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
Sielc Technologies. (2024). Separation of Piperidine Derivatives on Newcrom R1. Sielc Application Notes. [Link]
Sources
A Comparative Spectroscopic Guide to N-Piperidinoethanol Isomers
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular isomers is paramount. Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of N-Piperidinoethanol and its key positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.
This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, providing insights grounded in established principles and experimental evidence.
Introduction to this compound Isomerism
This compound, with the molecular formula C₇H₁₅NO, presents several possibilities for isomerism. The primary focus of this guide will be on the distinction between the N-substituted isomer, 2-(piperidin-1-yl)ethanol , and its C-substituted positional isomers, 2-(piperidin-2-yl)ethanol , 3-(hydroxymethyl)piperidine , and 4-(hydroxymethyl)piperidine . While all share the same molecular weight, the placement of the hydroxyethyl or hydroxymethyl group dramatically alters the electronic environment and steric hindrance around the piperidine ring, leading to unique and identifiable spectroscopic signatures.
Comparative Analysis Workflow
A systematic approach is essential for the unambiguous identification of these isomers. The following workflow outlines a logical sequence of spectroscopic analyses.
Caption: General workflow for the spectroscopic differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectra of the this compound isomers are expected to show significant differences in chemical shifts and signal multiplicities, arising from the distinct electronic environments of the protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | 2-(piperidin-1-yl)ethanol | 2-(piperidin-2-yl)ethanol | 3-(hydroxymethyl)piperidine | 4-(hydroxymethyl)piperidine |
| -CH₂-OH | ~3.62 (t) | ~3.75 (m) | ~3.45 (d) | ~3.40 (d) |
| Piperidine-CH adjacent to N | ~2.45 (m) | ~3.05 (m), ~2.60 (m) | ~2.95 (m), ~2.45 (m) | ~2.90 (m), ~2.15 (m) |
| Piperidine-CH adjacent to substituent (C-2, C-3, or C-4) | N/A | ~2.75 (m) | ~1.70 (m) | ~1.65 (m) |
| Other Piperidine-CH₂ | ~1.55 (m) | ~1.50 (m) | ~1.60 (m), ~1.20 (m) | ~1.60 (m), ~1.10 (m) |
| -OH | Variable | Variable | Variable | Variable |
| -NH | N/A | Variable | Variable | Variable |
Note: Data compiled from various sources and may vary based on solvent and concentration. Multiplicities are abbreviated as t (triplet), d (doublet), and m (multiplet).
Expertise & Experience:
-
2-(piperidin-1-yl)ethanol (N-substituted): The protons on the carbons alpha to the nitrogen (-N-CH₂-) are deshielded and appear around 2.45 ppm. The methylene group of the hydroxyethyl substituent also attached to the nitrogen (-N-CH₂-CH₂OH) appears as a triplet around 2.55 ppm, while the terminal methylene (-CH₂-OH) is further downfield at approximately 3.62 ppm. The symmetry of the piperidine ring (assuming rapid chair-chair interconversion) results in fewer distinct signals for the ring protons compared to the C-substituted isomers.
-
2-(piperidin-2-yl)ethanol (C-2 substituted): The presence of the substituent on the ring breaks the symmetry, leading to more complex multiplets for the piperidine protons. The proton on the carbon bearing the substituent (C-2) will be a complex multiplet. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are no longer equivalent and will show distinct signals.
-
3-(hydroxymethyl)piperidine & 4-(hydroxymethyl)piperidine (C-3 & C-4 substituted): Similar to the C-2 isomer, the ring symmetry is broken. The key differentiator is the chemical shift and multiplicity of the -CH₂-OH protons, which are now directly attached to the piperidine ring. They appear as doublets due to coupling with the adjacent ring proton. The position of the substituent (C-3 vs. C-4) will cause subtle but measurable differences in the chemical shifts of the ring protons due to changes in inductive and through-space effects.
¹³C NMR Spectroscopy: A Carbon Framework Analysis
¹³C NMR provides complementary information, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | 2-(piperidin-1-yl)ethanol | 2-(piperidin-2-yl)ethanol | 3-(hydroxymethyl)piperidine |
| -CH₂-OH | ~59.5 | ~61.0 | ~66.0 |
| Piperidine-C adjacent to N | ~54.5 | ~46.5, ~57.0 | ~46.0, ~54.0 |
| Piperidine-C adjacent to substituent (C-2, C-3, or C-4) | N/A | ~63.0 | ~41.0 |
| Other Piperidine-C | ~26.0, ~24.0 | ~26.0, ~25.0, ~33.0 | ~26.0, ~29.0 |
Note: Data compiled from various sources and may vary based on solvent and concentration.
Expertise & Experience:
-
2-(piperidin-1-yl)ethanol: Shows five distinct signals: three for the piperidine ring carbons (C2/C6, C3/C5, C4) and two for the N-hydroxyethyl substituent. The carbons alpha to the nitrogen are the most deshielded of the ring carbons.
-
C-substituted isomers: The loss of symmetry results in six distinct signals for the piperidine ring carbons in the C-2 and C-3 isomers. The carbon atom directly bonded to the substituent will have a characteristic chemical shift. For instance, in 2-(piperidin-2-yl)ethanol, the C-2 carbon will be significantly deshielded due to the attached hydroxyethyl group. In 3-(hydroxymethyl)piperidine, the C-3 carbon will be deshielded.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers share the same key functional groups (O-H, C-H, C-N), the position of the substituent can influence the exact vibrational frequencies.
Table 3: Key Comparative FTIR Data (Wavenumbers in cm⁻¹)
| Vibrational Mode | 2-(piperidin-1-yl)ethanol | 2-(piperidin-2-yl)ethanol | 3-(hydroxymethyl)piperidine |
| O-H stretch (alcohol) | ~3350 (broad) | ~3300 (broad) | ~3300 (broad) |
| N-H stretch (secondary amine) | Absent | ~3290 | ~3290 |
| C-H stretch (alkane) | ~2930, ~2850 | ~2930, ~2850 | ~2930, ~2850 |
| C-O stretch (primary alcohol) | ~1050 | ~1040 | ~1030 |
| C-N stretch (tertiary amine) | ~1100 | Absent | Absent |
| C-N stretch (secondary amine) | Absent | ~1120 | ~1120 |
Expertise & Experience:
The most telling difference in the IR spectra is the presence or absence of an N-H stretch.
-
2-(piperidin-1-yl)ethanol: As a tertiary amine, its spectrum will be devoid of an N-H stretching band in the 3300-3500 cm⁻¹ region.
-
C-substituted isomers: Being secondary amines, 2-(piperidin-2-yl)ethanol, 3-(hydroxymethyl)piperidine, and 4-(hydroxymethyl)piperidine will all exhibit a characteristic N-H stretching vibration. This single feature provides a clear and immediate differentiation from the N-substituted isomer.
Distinguishing between the C-substituted isomers using IR alone is more challenging, but subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can arise from differences in the overall molecular symmetry and vibrational coupling.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying isomers.
Caption: A simplified schematic of the mass spectrometry process.
All isomers will exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 129. However, their fragmentation patterns will differ significantly.
Table 4: Key Fragments in Mass Spectra (m/z)
| Isomer | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| 2-(piperidin-1-yl)ethanol | 98 | 84 | 58 |
| 2-(piperidin-2-yl)ethanol | 100 | 84 | 70 |
| 3-(hydroxymethyl)piperidine | 114 | 84 | 56 |
| 4-(hydroxymethyl)piperidine | 114 | 84 | 56 |
Expertise & Experience:
-
2-(piperidin-1-yl)ethanol: A prominent peak at m/z 98 is characteristic, resulting from the loss of the hydroxyethyl group (•CH₂OH). The base peak is often at m/z 84, corresponding to the piperidine ring after the loss of the entire substituent.
-
2-(piperidin-2-yl)ethanol: The fragmentation is initiated by cleavage alpha to the nitrogen within the ring. A key fragment is often observed at m/z 100, corresponding to the loss of an ethyl group from the side chain. The base peak is typically at m/z 84.
-
3- and 4-(hydroxymethyl)piperidine: These isomers are expected to show similar fragmentation patterns, making their distinction by MS alone difficult without high-resolution mass spectrometry or comparison to authenticated standards. A common fragment is at m/z 114, resulting from the loss of a methyl radical. The base peak is often at m/z 56. The fragmentation of piperidine derivatives is often dominated by α-cleavage next to the nitrogen atom, leading to the formation of stable iminium ions.[1]
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific instrument and sample.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Use a relaxation delay of 2 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FTIR Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, use a small amount of the powder.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Method:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Method:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 300.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the isomer in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
The differentiation of this compound isomers is a tractable analytical challenge when approached with a multi-technique spectroscopic strategy. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with chemical shifts and coupling patterns offering a detailed map of the molecular framework. FTIR serves as a rapid screening tool, with the presence or absence of the N-H stretch being a key diagnostic feature. Finally, GC-MS confirms the molecular weight and provides isomer-specific fragmentation patterns that corroborate the structural assignment. By understanding the principles behind each technique and how they relate to the specific structural nuances of these isomers, researchers can confidently and accurately characterize their compounds of interest.
References
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ResearchGate. (n.d.). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Sources
Literature review of N-Piperidinoethanol applications
Title: Technical Comparison Guide: N-Piperidinoethanol in Pharmaceutical Synthesis and CO₂ Capture
Executive Summary & Chemical Profile
This compound (CAS: 3040-44-6), also known as 1-Piperidineethanol or 2-(1-Piperidinyl)ethanol, is a critical tertiary amino-alcohol intermediate. Unlike its isomer 2-piperidineethanol, the nitrogen atom in this compound is directly bonded to the hydroxyethyl chain, imparting unique nucleophilic and basic properties.
This guide objectively compares this compound against functional analogs (e.g., N-Morpholinoethanol, Diethylaminoethanol) in two high-value sectors: pharmaceutical side-chain attachment and carbon capture (CCS) .
Chemical Identity Table
| Property | This compound | N-Morpholinoethanol | N,N-Diethylethanolamine (DEEA) |
| CAS | 3040-44-6 | 622-40-2 | 100-37-8 |
| MW ( g/mol ) | 129.20 | 131.17 | 117.19 |
| Boiling Point | 199–202 °C | 224 °C | 161 °C |
| Basicity (pKa) | ~9.8 (Est.)[1][2][3] | ~7.4 | ~9.8 |
| Hydrophilicity (LogP) | 0.7 (More Lipophilic) | -0.8 (Hydrophilic) | 0.4 |
| Primary Utility | Drug Synthesis (GPCR ligands) | Buffering/Cosmetics | pH Control/Corrosion |
Application I: Pharmaceutical Synthesis (Side-Chain Installation)
This compound is the industry-standard precursor for introducing the N-ethylpiperidine moiety, a pharmacophore essential for GPCR binding in drugs like Flavoxate (antispasmodic) and Raloxifene (SERM).
Comparative Workflow: Direct Esterification vs. Alkyl Halide Activation
Researchers often choose between using the alcohol directly (via Mitsunobu or acid catalysis) or converting it to a chloride salt.
-
Route A (Direct): Reacting this compound with a carboxylic acid.
-
Pros: Fewer steps.
-
Cons: Lower yields with sterically hindered acids; requires water removal.
-
-
Route B (Activation - Recommended): Conversion to 1-(2-Chloroethyl)piperidine HCl .
-
Pros: The chloride is a potent electrophile; reaction yields are typically >90%; the salt is a stable solid.
-
Cons: Requires thionyl chloride (
).
-
Expert Insight: For high-purity API synthesis (e.g., Raloxifene), Route B is preferred. The chloride salt prevents N-oxide formation and allows for precise stoichiometry in the subsequent alkylation step.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)piperidine HCl
This protocol converts this compound into its activated alkylating agent.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
, 1.2 eq) -
Solvent: Chloroform (
) or Toluene[4] -
Recrystallization: Ethanol/Diethyl Ether
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol of this compound in 50 mL of anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Addition: Cool the solution to 0–5 °C. Add thionyl chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 60–65 °C) for 3 hours. The solution typically turns from colorless to pale yellow.
-
Isolation: Evaporate the solvent and excess
under reduced pressure to yield a crude solid. -
Purification (Self-Validating Step): Recrystallize the residue from hot ethanol. Add diethyl ether until turbidity appears, then cool to 4 °C.
-
Result: White crystalline needles of 1-(2-chloroethyl)piperidine hydrochloride (MP: 232–234 °C).
Mechanism of Action (Raloxifene Synthesis Context): The diagram below illustrates how this activated intermediate installs the side chain onto the benzothiophene core.
Caption: Transformation of this compound into an electrophile for ether linkage construction in Raloxifene synthesis.
Application II: Carbon Capture (Post-Combustion)
In the field of Carbon Capture and Storage (CCS), this compound serves as a "sterically hindered tertiary amine."
Performance Comparison: this compound vs. MEA
Monoethanolamine (MEA) is the baseline solvent but suffers from high regeneration energy. This compound offers a distinct thermodynamic advantage.
| Feature | MEA (Primary Amine) | This compound (Tertiary Amine) | Impact |
| Reaction Type | Forms Carbamate (Stable) | Forms Bicarbonate (Unstable) | Regeneration Energy |
| Heat of Absorption | High (~85 kJ/mol CO₂) | Low (~60 kJ/mol CO₂) | Lower energy required to strip CO₂. |
| Absorption Rate | Fast | Slow | Requires a promoter (e.g., Piperazine) for kinetics. |
| Capacity | 0.5 mol CO₂/mol amine | 1.0 mol CO₂/mol amine | Higher theoretical capacity per mole. |
Mechanistic Insight:
Because this compound lacks a proton on the nitrogen capable of forming a stable carbamate, it acts as a base catalyst, hydrolyzing CO₂ into bicarbonate (
Self-Validating Protocol: CO₂ Loading Capacity Test
-
Setup: Use a gas bubbler system with 30 wt% aqueous this compound.
-
Absorption: Bubble
gas (15 kPa partial pressure) through the solution at 40 °C. -
Measurement: Monitor weight gain or use titration (precipitation with
) to determine Carbon loading. -
Validation: The loading should approach 1.0 mol CO₂/mol amine (vs 0.5 for MEA).
Caption: Tertiary amine mechanism promoting bicarbonate formation, enabling lower-energy solvent regeneration.
References
-
Synthesis of Flavoxate: PubChem Compound Summary for CID 3354, Flavoxate. National Center for Biotechnology Information (2025). Link
-
Raloxifene Synthesis & Yields: Bathini, P. et al. "An Improved Synthesis of Raloxifene Hydrochloride." Heterocyclic Letters (2011). Link
-
Intermediate Preparation: "1-(2-Chloroethyl)piperidine Hydrochloride: Method of Manufacturing." ECHEMI Chemical Database. Link
-
CO₂ Capture Kinetics: Du, Y. et al. "2-aminoethyl piperazine for CO2 capture." Energy Procedia (2013).[5] (Context on piperazine derivatives in CCS). Link
-
Chemical Properties: "1-Piperidineethanol Technical Data Sheet." Amines & Plasticizers Ltd.[6][7]Link
Sources
- 1. echemi.com [echemi.com]
- 2. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. amines.com [amines.com]
- 7. CN107118191A - Flavoxate hydrochloride is coupled the preparation method of impurity - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling N-Piperidinoethanol
As researchers and scientists in drug development, our work with novel chemical intermediates is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. N-Piperidinoethanol (also known as 2-Piperidinoethanol) is a valuable intermediate, but it carries significant hazards that necessitate a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a culture of proactive, self-validating safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the PPE
Effective protection begins with a deep understanding of the risks. This compound is not a benign substance; its hazards are multiple and acute. The primary mandate for all handling procedures is to prevent any direct contact with the chemical.
According to comprehensive safety data sheets (SDS), this compound presents the following primary hazards:
-
Severe Skin and Eye Damage: This is a corrosive material.[1][2] Direct contact can cause serious, irreversible tissue damage. Some sources classify it as causing severe skin burns and serious eye damage.[1][2]
-
Acute Toxicity: The compound is harmful if swallowed and may be harmful in contact with the skin.[1][3][4]
-
Respiratory Irritation: Inhalation of vapors or mists can cause respiratory tract irritation.[1][3][4][5]
-
Combustibility: It is a combustible liquid with a flashpoint of approximately 77°C (170.6°F), meaning it can ignite when exposed to an ignition source.[4][5]
These hazards are the "why" that dictates our PPE and handling strategy. The goal is to establish multiple barriers between the scientist and every potential route of exposure.
| Hazard Classification | Potential Outcome | Route of Exposure |
| Skin Corrosion/Irritation | Chemical burns, severe irritation.[1][3][5] | Dermal (Skin Contact) |
| Serious Eye Damage/Irritation | Severe irritation, potential for blindness.[3][4][5] | Ocular (Eye Contact) |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed.[1][3][6] | Ingestion |
| Respiratory Irritation | Irritation of the nose, throat, and lungs.[1][3][5] | Inhalation |
| Combustible Liquid | Fire or explosion hazard.[3][5] | Heat, sparks, open flames |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a standard laboratory coat and safety glasses are insufficient. A comprehensive PPE ensemble is required. All PPE should be inspected for integrity before each use.[6]
Eye and Face Protection: The First Line of Defense
Because this compound can cause severe and potentially irreversible eye damage, eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes. Goggles must conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[2]
-
Face Shield: When handling larger quantities (>500 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4][6] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. Selecting the correct gloves is critical.
-
Glove Material: Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for their resistance to organic amines. Nitrile gloves may be suitable for incidental contact, but their breakthrough time should be verified with the manufacturer for the specific thickness used.
-
Glove Inspection and Technique: Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[6] Contaminated gloves must be disposed of as hazardous waste.[6][7]
| Glove Type | Protection Level | Recommended Use Case |
| Nitrile | Incidental contact, splash protection | Small-scale transfers (<100 mL) in a fume hood |
| Neoprene/Butyl Rubber | Extended contact, high-risk operations | Large-scale work, spill cleanup, immersion risk |
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats can absorb chemical spills, holding the substance against your skin.
-
Chemically Resistant Lab Coat: A lab coat made of a material like polyester or a poly-cotton blend that offers chemical resistance is essential. It should have long sleeves and a snap or button front.
-
Chemical Apron: For procedures with a high risk of splashing, such as transferring large volumes or cleaning up spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: When Ventilation Isn't Enough
All work with this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.[8] However, certain situations may require additional respiratory protection.
-
Situational Requirement: A NIOSH-approved respirator with organic vapor cartridges is necessary if you are working outside of a fume hood (not recommended), if there is a spill, or if you experience any irritation, indicating that ventilation is inadequate.[4][5]
-
Fit Testing: If a respirator is required, a proper fit test must be conducted to ensure a protective seal.
Procedural Integrity: The Workflow of Safety
The correct PPE is only effective when integrated into a rigorous, step-by-step safety workflow.
Pre-Operational Checklist
Before handling the chemical, verify the following:
-
A certified chemical fume hood is operational.
-
An eyewash station and safety shower are accessible and unobstructed.[2][5]
-
A spill kit containing an appropriate neutralizer or absorbent for corrosive amines is available.
-
All required PPE is available, fits correctly, and is in good condition.
Safe Handling Workflow Diagram
Sources
- 1. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
